Zonisamide-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4,5,6,7-tetradeuterio-1,2-benzoxazol-3-yl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H2,9,11,12)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQNRHZMVUUOMG-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=NO2)CS(=O)(=O)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662231 | |
| Record name | 1-[(~2~H_4_)-1,2-Benzoxazol-3-yl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020720-04-0 | |
| Record name | 1-[(~2~H_4_)-1,2-Benzoxazol-3-yl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1020720-04-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is Zonisamide-d4 and its primary use in research
An In-depth Examination of its Application as an Internal Standard in Bioanalytical Research
Introduction
Zonisamide-d4 is the deuterated analog of Zonisamide, a synthetic 1,2-benzisoxazole-3-methanesulfonamide with anticonvulsant properties.[1] In the field of drug development and clinical research, the precise quantification of therapeutic agents in biological matrices is paramount. Stable isotope-labeled compounds, such as this compound, serve as ideal internal standards in mass spectrometry-based bioanalytical methods. Their chemical and physical properties are nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio. This allows for accurate correction of variations that may occur during sample preparation and analysis, leading to highly reliable and reproducible quantitative data. This guide provides a comprehensive overview of this compound, its primary application in research, and detailed methodologies for its use.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[2] The introduction of four deuterium atoms into the benzisoxazole ring results in a molecular weight increase of approximately four atomic mass units compared to the parent compound, Zonisamide. This mass difference is the key feature utilized in its role as an internal standard for mass spectrometry.
| Property | Value | Reference |
| Chemical Name | (4,5,6,7-tetradeuterio-1,2-benzoxazol-3-yl)methanesulfonamide | [3][4] |
| Molecular Formula | C₈H₄D₄N₂O₃S | [2] |
| Molecular Weight | 216.25 g/mol | [3][4][5][6] |
| CAS Number | 1020720-04-0 | [2][3][5] |
| Melting Point | 163-165°C | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |
| Storage Temperature | -20°C Freezer, Under Inert Atmosphere | [2] |
Primary Use in Research: Internal Standard for Bioanalysis
The predominant application of this compound in a research setting is as an internal standard for the quantitative analysis of Zonisamide in biological samples such as plasma, serum, and blood.[7] Its utility is particularly pronounced in pharmacokinetic and toxicokinetic studies, where precise and accurate measurement of drug concentration over time is critical. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The principle of stable isotope dilution analysis is illustrated in the following diagram:
Experimental Protocols
Proposed Synthesis of this compound
The following diagram illustrates a conceptual workflow for the proposed synthesis:
Quantification of Zonisamide in Human Plasma/Serum using this compound by UPLC-MS/MS
The following is a representative protocol compiled from various published methods for the quantification of Zonisamide in biological matrices using this compound as an internal standard.
1. Materials and Reagents:
-
Zonisamide reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ultrapure water
-
Human plasma/serum (drug-free)
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Zonisamide (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare working solutions of Zonisamide for calibration standards and quality control (QC) samples by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
Prepare a working solution of this compound internal standard at an appropriate concentration (e.g., 100 ng/mL) in the protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma/serum sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution.
-
Vortex mix for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Dilute the supernatant with water (e.g., 1:10) prior to injection into the UPLC-MS/MS system.
4. UPLC-MS/MS Instrumentation and Conditions:
| Parameter | Typical Conditions |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to achieve separation (e.g., start at 5% B, ramp to 95% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Zonisamide: e.g., m/z 213.0 -> 132.1; this compound: e.g., m/z 217.0 -> 136.1 |
| Cone Voltage & Collision Energy | Optimized for each transition |
5. Data Analysis:
-
Quantify Zonisamide concentration by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Zonisamide in unknown samples by interpolating their peak area ratios from the calibration curve.
The following diagram illustrates the experimental workflow for sample analysis:
Quantitative Data from Method Validation Studies
The following tables summarize typical validation parameters for LC-MS/MS methods utilizing a deuterated internal standard for Zonisamide quantification.
Table 1: Linearity and Range
| Analyte | Matrix | Calibration Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Zonisamide | Human Serum | 0.5 - 50 | > 0.99 | [7] |
| Zonisamide | Human Plasma | 0.5 - 30 | > 0.99 | [7] |
| Zonisamide | Dried Blood Spots | 0.125 - 25 | > 0.99 | |
| Zonisamide | Dried Plasma Spots | 0.25 - 50 | > 0.99 |
Table 2: Precision and Accuracy
| Matrix | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Reference |
| Human Plasma | Low QC | < 8.5 | < 8.5 | -11.3 to 14.4 | [7] |
| Medium QC | < 8.5 | < 8.5 | -11.3 to 14.4 | [7] | |
| High QC | < 8.5 | < 8.5 | -11.3 to 14.4 | [7] | |
| Rabbit Plasma | Low QC | < 8.5 | < 8.5 | -11.3 to 14.4 | [7] |
| Medium QC | < 8.5 | < 8.5 | -11.3 to 14.4 | [7] | |
| High QC | < 8.5 | < 8.5 | -11.3 to 14.4 | [7] |
Table 3: Recovery and Matrix Effect
| Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Zonisamide | Human Plasma | 70.8 - 77.3 | Not significant | [7] |
| This compound (IS) | Human Plasma | 85.6 - 110.4 | Not significant | [7] |
| Zonisamide | Rabbit Plasma | 70.8 - 77.3 | Not significant | [7] |
| This compound (IS) | Rabbit Plasma | 85.6 - 110.4 | Not significant | [7] |
Conclusion
This compound is an indispensable tool for researchers and drug development professionals engaged in the bioanalysis of Zonisamide. Its use as an internal standard in LC-MS/MS assays ensures the highest level of accuracy and precision in pharmacokinetic and other quantitative studies. The methodologies outlined in this guide provide a solid foundation for the development and validation of robust bioanalytical methods. As the demand for high-quality bioanalytical data continues to grow, the application of stable isotope-labeled internal standards like this compound will remain a critical component of successful research and development programs.
References
- 1. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20140081019A1 - Process for the preparation of deuterated compounds containing n-alkyl groups - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20060084814A1 - Process for the preparation of zonisamide - Google Patents [patents.google.com]
An In-depth Technical Guide to Zonisamide-d4: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Zonisamide-d4, the deuterated analog of the antiepileptic drug Zonisamide. This document is intended for use by researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, physicochemical properties, and analytical methodologies. This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies of Zonisamide, leveraging its similar chemical behavior and distinct mass from the parent drug.
Core Chemical and Physical Properties
This compound, with the chemical name (4,5,6,7-tetradeuterio-1,2-benzoxazol-3-yl)methanesulfonamide, is a stable isotope-labeled form of Zonisamide.[1] The incorporation of four deuterium atoms on the benzene ring provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Zonisamide.
Physicochemical Properties of this compound and Zonisamide
The following tables summarize the key physicochemical properties of this compound and its non-deuterated counterpart, Zonisamide. As a deuterated analog, the physicochemical properties of this compound are very similar to those of Zonisamide, with the most significant difference being the molecular weight.
| Property | This compound | Zonisamide |
| Chemical Name | (4,5,6,7-tetradeuterio-1,2-benzoxazol-3-yl)methanesulfonamide[1] | 1,2-benzisoxazole-3-methanesulfonamide[2] |
| Synonyms | 1,2-(Benzisoxazole-d4)-3-methanesulfonamide, AD 810-d4[3][4] | Zonegran, Excegran[5] |
| Molecular Formula | C₈H₄D₄N₂O₃S[4] | C₈H₈N₂O₃S[2] |
| Molecular Weight | 216.25 g/mol [3] | 212.23 g/mol [2] |
| CAS Number | 1020720-04-0[3] | 68291-97-4[6] |
| Appearance | White to Light Brown Solid[3] | White powder[2] |
| Melting Point | 163-165 °C[3] | 160-163 °C[7] |
| Solubility | DMSO (Slightly), Methanol (Slightly)[3] | Moderately soluble in water (0.80 mg/mL) and 0.1 N HCl (0.50 mg/mL); Soluble in methanol, ethanol[2][7] |
| pKa | Not explicitly reported, expected to be ~10.2 | 10.2[2] |
| logP | Not explicitly reported, expected to be ~0.2-0.5 | 0.2 - 0.5[7] |
Chemical Structure
The chemical structure of this compound consists of a deuterated 1,2-benzisoxazole ring linked to a methanesulfonamide group.
Caption: Chemical structure of this compound.
Synthesis and Manufacturing
A generalized synthetic pathway for Zonisamide is illustrated below.
Caption: Generalized synthetic pathway for Zonisamide.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of Zonisamide in various matrices, including pharmaceutical formulations and biological samples. Given its structural similarity, these methods are directly applicable to this compound, especially when used as an internal standard in LC-MS/MS assays.
Representative HPLC Method for Zonisamide Analysis
The following table outlines a typical isocratic reverse-phase HPLC method for the determination of Zonisamide.
| Parameter | Conditions |
| Column | C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[10] |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid or phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) in various ratios.[10][11] A common ratio is 30:70 (v/v) of 0.1% orthophosphoric acid to methanol.[10] |
| Flow Rate | 1.0 mL/min[10][11] |
| Detection | UV detection at 285 nm[10][11] |
| Injection Volume | 20 µL[11] |
| Retention Time | Typically between 3.5 and 8.5 minutes, depending on the exact conditions.[10][11] |
Experimental Protocol: Sample Preparation for HPLC Analysis from Pharmaceutical Formulation
-
Sample Collection: Weigh and finely powder a representative number of Zonisamide tablets (e.g., 20 tablets).[12]
-
Stock Solution Preparation: Accurately weigh a portion of the powder equivalent to a known amount of Zonisamide (e.g., 25 mg) and transfer it to a volumetric flask.[11]
-
Dissolution: Add a suitable diluent (e.g., a mixture of methanol and water) and sonicate or shake vigorously to dissolve the active ingredient.[11]
-
Dilution: Dilute the solution to the final volume with the diluent and mix thoroughly.
-
Filtration: Filter the solution through a 0.45 µm membrane filter to remove any undissolved excipients.[11]
-
Working Solution Preparation: Prepare further dilutions of the filtered stock solution with the mobile phase to achieve a concentration within the linear range of the calibration curve.[11]
-
Injection: Inject the prepared sample into the HPLC system for analysis.[11]
The workflow for a typical HPLC analysis is depicted below.
Caption: A typical workflow for HPLC analysis.
Mechanism of Action of Zonisamide
As this compound is used as an analytical standard, its biological activity is not its primary application. However, understanding the mechanism of action of the parent compound, Zonisamide, is crucial for researchers in the field. Zonisamide exerts its anticonvulsant effects through a multi-faceted mechanism.[4] The primary mechanisms are believed to be the blockade of voltage-gated sodium channels and T-type calcium channels.[4] This action stabilizes neuronal membranes and suppresses neuronal hypersynchronization, which is characteristic of seizures.[4] Additionally, Zonisamide is a weak inhibitor of carbonic anhydrase and modulates GABAergic and glutamatergic neurotransmission.[4]
Caption: Simplified diagram of Zonisamide's mechanism of action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ZONISAMIDE [dailymed.nlm.nih.gov]
- 3. This compound CAS#: 1020720-04-0 [amp.chemicalbook.com]
- 4. Zonisamide - Wikipedia [en.wikipedia.org]
- 5. Zonisamide CAS#: 68291-97-4 [m.chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Zonisamide | C8H8N2O3S | CID 5734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US20060084814A1 - Process for the preparation of zonisamide - Google Patents [patents.google.com]
- 10. saudijournals.com [saudijournals.com]
- 11. hakon-art.com [hakon-art.com]
- 12. Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Analysis of Zonisamide and Zonisamide-d4: Physical, Chemical, and Analytical Distinctions
For Immediate Release
This technical guide provides an in-depth exploration of the physical and chemical differences between the anti-epileptic drug Zonisamide and its deuterated isotopologue, Zonisamide-d4. Tailored for researchers, scientists, and professionals in drug development, this document details the comparative properties, analytical methodologies for differentiation, and the underlying principles of isotopic substitution.
Executive Summary
Zonisamide is a well-established sulfonamide anticonvulsant effective in the treatment of partial seizures.[1][2] this compound, a stable isotope-labeled version of the parent drug, serves as an invaluable tool in analytical and metabolic studies, primarily as an internal standard for quantitative bioanalysis. While structurally almost identical, the substitution of four hydrogen atoms with deuterium on the benzisoxazole ring introduces subtle but significant changes in the molecule's physical and chemical behavior. This guide elucidates these differences through quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.
Physical and Chemical Properties
The primary physical difference between Zonisamide and this compound is their molecular weight, a direct consequence of the four deuterium atoms replacing protium. This mass difference is the cornerstone of their differentiation in mass spectrometry. Other physical properties, such as melting point and solubility, are also slightly altered.
Table 1: Comparison of Physical and Chemical Properties
| Property | Zonisamide | This compound |
| Chemical Formula | C₈H₈N₂O₃S | C₈H₄D₄N₂O₃S |
| Molecular Weight | 212.23 g/mol [3][4][5] | 216.25 g/mol [6][7][8][9] |
| Monoisotopic Mass | 212.02556330 Da[3] | 216.05067028 Da[6] |
| Melting Point | 160-163 °C[3][10] | 163-165 °C[7] |
| Solubility in Water | 0.80 mg/mL[4][5] | Data not readily available, but expected to be very similar to Zonisamide. |
| pKa | 10.2[4][5] | Expected to be very similar to Zonisamide. |
| Appearance | White powder/crystalline solid[4][5][11] | White to Light Brown Solid[7] |
Structural Differences
This compound is specifically labeled with four deuterium atoms on the aromatic benzisoxazole ring. This precise substitution is crucial for its use as an internal standard, as it is unlikely to undergo exchange under typical physiological or analytical conditions.
Caption: Chemical structures of Zonisamide and this compound.
The Kinetic Isotope Effect and Its Implications for Metabolism
The replacement of hydrogen with the heavier deuterium isotope can lead to a phenomenon known as the kinetic isotope effect (KIE).[12][13] The carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than the carbon-hydrogen (C-H) bond.[13] Consequently, reactions where the cleavage of a C-H bond is the rate-determining step will proceed more slowly when a C-D bond must be broken.
Zonisamide is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) through reductive cleavage of the benzisoxazole ring to form 2-(sulfamoylacetyl)-phenol (SMAP).[1][4][6][9] While the deuteration in this compound is on the aromatic ring, which is not the primary site of metabolic attack, understanding the KIE is crucial in the design of deuterated drugs intended to have altered pharmacokinetic profiles.[14][15]
Caption: Zonisamide metabolism and the kinetic isotope effect.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This method is suitable for determining the purity of Zonisamide in bulk drug substance and pharmaceutical dosage forms.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of a buffer (e.g., 0.1% orthophosphoric acid or 0.02 M potassium dihydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile) in an isocratic or gradient elution. A common isocratic mobile phase is a 30:70 (v/v) mixture of 0.1% orthophosphoric acid and methanol.[7]
-
Sample Preparation:
-
Prepare a stock solution of Zonisamide by accurately weighing and dissolving the substance in a suitable solvent (e.g., a 50:50 v/v mixture of methanol and water) to a known concentration (e.g., 1000 µg/mL).[7]
-
For dosage forms, grind tablets to a fine powder, weigh an amount equivalent to a specific dose, and dissolve in the solvent.[7]
-
Prepare working standards and samples by diluting the stock solution with the mobile phase to a concentration within the linear range of the assay (e.g., 10-70 µg/mL).[7]
-
Filter all solutions through a 0.45 µm filter before injection.
-
-
Analysis: Inject the prepared samples and standards into the HPLC system. The retention time for Zonisamide is typically around 3.5 minutes under these conditions.[7] Quantify the amount of Zonisamide by comparing the peak area of the sample to the peak areas of the standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis
This protocol describes the quantification of Zonisamide in plasma samples using this compound as an internal standard.
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reverse-phase or HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 × 100 mm, 1.7 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 85:15 v/v) with a modifier like 0.075% formic acid.
-
Flow Rate: 0.225 mL/min.
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Zonisamide: Monitor precursor ion m/z 213.1 → product ion m/z 132.1 (quantifier) and another suitable product ion (qualifier).
-
This compound: Monitor precursor ion m/z 217.1 → product ion m/z 136.1.
-
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibrator, or quality control sample, add 100 µL of a solution of this compound in acetonitrile (the internal standard working solution).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 g) for 10 minutes.[8]
-
Transfer the supernatant to a clean tube or vial for injection into the LC-MS/MS system.
-
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of Zonisamide to the peak area of this compound against the concentration of the calibrators. Determine the concentration of Zonisamide in the unknown samples from this curve.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 4. journalppw.com [journalppw.com]
- 5. Prediction of drug-drug interactions of zonisamide metabolism in humans from in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. saudijournals.com [saudijournals.com]
- 7. bdigital.ipg.pt [bdigital.ipg.pt]
- 8. Zonisamide | Neupsy Key [neupsykey.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Decoding the Certificate of Analysis for Zonisamide-d4: A Technical Guide
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for an isotopically labeled internal standard like Zonisamide-d4 is a critical document. It provides the necessary assurance of the material's identity, purity, and quality, which are paramount for the accuracy and reliability of quantitative analytical methods. This in-depth guide explains the key components of a this compound CoA, detailing the experimental protocols used for its characterization and presenting the data in a clear, understandable format.
This compound is the deuterated form of Zonisamide, an anticonvulsant medication. The incorporation of four deuterium atoms into the benzisoxazole ring provides a stable mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.
Identification and Characterization
A typical CoA for this compound will begin with fundamental identification details. This information confirms that the material is what it purports to be.
| Parameter | Typical Specification |
| Product Name | This compound |
| CAS Number | 1020720-04-0[1] |
| Chemical Formula | C₈H₄D₄N₂O₃S[1] |
| Molecular Weight | 216.25 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol |
Purity and Assay Data
The purity of an internal standard is a critical parameter that directly impacts the accuracy of analytical measurements. A CoA will provide quantitative data on chemical and isotopic purity, determined by various analytical techniques.
| Analysis | Method | Typical Result |
| Chemical Purity | HPLC | >99.5% |
| Isotopic Purity (Atom % D) | Mass Spectrometry | >99% |
| Residual Solvents | GC-HS | <0.5% |
| Water Content | Karl Fischer Titration | <0.5% |
| Assay (by NMR) | qNMR | 95.0% - 105.0% |
Experimental Protocols
The CoA references several key analytical experiments to certify the material. The methodologies for these are outlined below.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical standards. It separates the main compound from any impurities.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[2]
-
Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical. The composition can be isocratic or a gradient. For example, a mobile phase of methanol and water (50:50 v/v) has been reported.[2]
-
Flow Rate : A typical flow rate is 1.0 mL/min.[2]
-
Detection : UV detection at a wavelength where Zonisamide has significant absorbance, such as 238 nm.[2]
-
Procedure : A solution of this compound is prepared in a suitable solvent and injected into the HPLC system. The area of the main peak is compared to the total area of all peaks to calculate the purity.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is essential for confirming the molecular weight of this compound and determining its isotopic enrichment.
-
Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Procedure for Identity : The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the expected [M+H]⁺ ion would be at approximately m/z 217.05, confirming the incorporation of four deuterium atoms.
-
Procedure for Isotopic Purity : The relative intensities of the isotopic peaks are measured. The isotopic purity is calculated by comparing the intensity of the peak corresponding to the fully deuterated molecule (d4) to the intensities of the peaks for the less-deuterated species (d0, d1, d2, d3).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR (Proton NMR) spectroscopy is a powerful tool for confirming the chemical structure and the location of deuterium labeling.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : A deuterated solvent in which the sample is soluble, such as DMSO-d₆.
-
Procedure : A ¹H NMR spectrum is acquired. For this compound, the signals corresponding to the protons on the benzisoxazole ring should be significantly diminished or absent compared to the spectrum of unlabeled Zonisamide, confirming the successful deuteration at these positions. The presence of other expected proton signals (e.g., from the methylene group) confirms the integrity of the rest of the molecule.
Visualizing Key Processes
To better understand the context and workflow, the following diagrams illustrate the certification process and the structural relationship of this compound.
Disclaimer: The quantitative data presented in the tables are typical values for a high-purity reference standard and are for illustrative purposes. For lot-specific data, always refer to the Certificate of Analysis provided by the manufacturer.
References
Introduction: The Core Principles of Stable Isotope Labeling
An In-depth Technical Guide to Stable Isotope Labeling in Mass Spectrometry for Researchers, Scientists, and Drug Development Professionals.
Stable Isotope Labeling (SIL) is a powerful technique that incorporates non-radioactive, heavy isotopes into molecules to act as tracers.[1][2] These isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H), are chemically identical to their lighter counterparts but possess extra neutrons, making them heavier.[1][2] This mass difference is the key principle behind SIL. When analyzed by a mass spectrometer, a molecule containing a heavy isotope is distinguishable from its unlabeled counterpart, appearing as a separate peak with a higher mass-to-charge (m/z) ratio.[3][4]
Unlike radioactive isotopes, stable isotopes are safe, non-toxic, and do not decay, making them ideal for studies in living systems, including clinical trials.[1] This methodology allows for the precise tracking and quantification of proteins, metabolites, and drug compounds within complex biological systems.[1][5][6] By comparing the signal intensities of the labeled ("heavy") and unlabeled ("light") forms of a molecule, researchers can accurately determine their relative abundance.[4] This ability to perform relative or absolute quantification is crucial in drug development for studying pharmacokinetics, metabolism, and identifying drug targets.[7][8][9]
Key Labeling Strategies in Proteomics
Several strategies exist for introducing stable isotopes into proteins, primarily categorized as metabolic labeling, chemical labeling, and enzymatic labeling. Each has distinct advantages and is suited for different experimental goals.
Metabolic Labeling: SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling method where living cells incorporate stable isotope-labeled amino acids into their proteins during translation.[10] Two populations of cells are grown in media that are identical except for specific amino acids; one medium contains the natural "light" amino acids (e.g., ¹²C₆-Arginine), while the other contains "heavy" isotopically labeled versions (e.g., ¹³C₆-Arginine).[3][11]
After several cell divisions, the heavy amino acids are fully incorporated into the proteome of the second cell population.[11] The cell populations can then be subjected to different treatments (e.g., drug vs. vehicle), combined at the earliest possible stage, and processed for mass spectrometry analysis.[11][12] This early combination minimizes quantitative errors from sample handling.[13] In the mass spectrometer, every peptide from the "heavy" cells will be heavier by a known mass, and the ratio of the heavy to light peptide peak intensities directly reflects the relative protein abundance.[3]
Chemical Labeling: ICAT, iTRAQ, and TMT
Chemical labeling is an in vitro approach that can be applied to virtually any protein sample, including tissues and biofluids, where metabolic labeling is not feasible.[4]
-
Isotope-Coded Affinity Tags (ICAT): This technique uses a chemical reagent that labels proteins at cysteine residues.[14][15] The ICAT reagent has three parts: a reactive group specific for thiol groups (cysteine), an isotopically coded linker (a "light" version with ¹²C and a "heavy" version with ¹³C or ²H), and a biotin affinity tag.[14] Two protein samples (e.g., control and treated) are labeled separately with the light and heavy reagents, then combined, digested, and the cysteine-containing peptides are isolated using the biotin tag.[14] This simplifies complex mixtures but means only cysteine-containing proteins are quantified.[15]
-
Isobaric Tags (iTRAQ and TMT): Isobaric labeling, such as Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT), is a powerful method for multiplexed protein quantification.[2][16] These chemical tags all have the exact same total mass, meaning that identical peptides from different samples (e.g., up to 18 samples with TMTpro) are indistinguishable in the initial MS1 scan.[4][17][18] However, upon fragmentation in the mass spectrometer (MS/MS), the tags break apart to yield unique "reporter ions" of different masses. The intensity of these reporter ions is then used to quantify the relative abundance of the peptide in each of the pooled samples.[4][13] This high level of multiplexing is ideal for large-scale studies comparing multiple conditions or time points.[13][17]
Comparison of Key Labeling Strategies
The choice of labeling strategy depends heavily on the experimental question, sample type, and available resources.[13]
| Feature | SILAC (Metabolic) | ICAT (Chemical) | TMT / iTRAQ (Isobaric Chemical) |
| Labeling Type | In vivo metabolic incorporation of heavy amino acids.[4][16] | In vitro chemical labeling of cysteine residues.[14] | In vitro chemical labeling of peptide primary amines.[2][13] |
| Quantification Level | MS1 (Precursor Ion Scan).[19] | MS1 (Precursor Ion Scan).[20] | MS/MS (Reporter Ion Scan).[4] |
| Multiplexing | Typically 2-5 samples.[4][20] | 2 samples.[15] | High; 4-8 plex (iTRAQ), up to 18-plex (TMT).[16][18] |
| Advantages | High accuracy; low experimental variability as samples are mixed early; suitable for protein turnover studies.[13][21] | Reduces sample complexity by isolating a subset of peptides.[15] | High throughput; applicable to any sample type; allows comparison of many conditions simultaneously.[13][17] |
| Disadvantages | Mostly limited to cell culture; can be time-consuming and expensive; requires amino acid auxotrophic cells.[11][17] | Only quantifies cysteine-containing proteins; potential for incomplete labeling.[15] | "Ratio compression" can underestimate quantification due to co-isolation of precursor ions; more complex data analysis.[13][17] |
Detailed Experimental Protocols
General Protocol for a SILAC Experiment
This protocol provides a generalized workflow for a two-plex SILAC experiment.
-
Adaptation Phase:
-
Culture two separate populations of the chosen cell line.
-
For the "light" population, use SILAC medium containing normal (light) L-lysine and L-arginine.
-
For the "heavy" population, use SILAC medium containing stable isotope-labeled "heavy" L-lysine (e.g., ¹³C₆, ¹⁵N₂) and L-arginine (e.g., ¹³C₆, ¹⁵N₄).
-
Grow cells for at least 5-6 cell divisions to ensure >99% incorporation of the heavy amino acids. Verify incorporation efficiency with a preliminary MS analysis.[12]
-
-
Experimental Phase:
-
Once fully labeled, apply the experimental conditions (e.g., drug treatment to the "heavy" population and vehicle control to the "light" population).
-
Harvest the cells from both populations.
-
-
Sample Preparation:
-
Count the cells from each population and combine them in a 1:1 ratio.
-
Lyse the combined cell pellet using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration of the lysate.
-
-
Protein Digestion:
-
Denature the proteins in the lysate, reduce the disulfide bonds (e.g., with DTT), and alkylate the cysteine residues (e.g., with iodoacetamide).
-
Digest the proteins into peptides using a protease, typically sequencing-grade trypsin, overnight at 37°C.[10]
-
-
LC-MS/MS Analysis:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction method.
-
Analyze the peptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer will acquire MS1 scans to detect the heavy/light peptide pairs and MS/MS scans for peptide identification.[10][11]
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the heavy and light peptide pairs.[22] This ratio corresponds to the relative abundance of the protein between the two conditions.
-
General Protocol for a TMT/iTRAQ Experiment
This protocol outlines a generalized workflow for multiplexed isobaric labeling.
-
Protein Extraction and Digestion:
-
Extract proteins from each sample (e.g., different tissues, treatments, or time points) individually.
-
Quantify the protein concentration for each sample accurately.
-
Take an equal amount of protein from each sample.
-
Individually perform protein denaturation, reduction, alkylation, and tryptic digestion for each sample.[2]
-
-
Peptide Labeling:
-
Desalt the peptides from each sample.
-
Label each peptide sample with a different isobaric tag (e.g., TMT10-126, TMT10-127N, etc.) according to the manufacturer's protocol. This involves incubating the peptides with the reactive tag.
-
Quench the labeling reaction.
-
-
Sample Pooling and Fractionation:
-
Combine all labeled peptide samples into a single tube in a 1:1:1... ratio.[23]
-
To reduce sample complexity and improve detection of low-abundance peptides, fractionate the pooled peptide mixture, typically using high-pH reversed-phase liquid chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS.
-
The mass spectrometer must be configured to perform a higher-energy collisional dissociation (HCD) fragmentation method to cleave the tags and generate the reporter ions for quantification.[4]
-
-
Data Analysis:
-
Use appropriate proteomics software to search the MS/MS data for peptide identification.
-
The software will then extract the signal intensities of the reporter ions from each MS/MS spectrum to calculate the relative abundance of each identified peptide across all samples.[17]
-
Applications in Drug Development and Research
Stable isotope labeling combined with mass spectrometry is an indispensable tool in modern pharmacology and drug development.
-
Metabolism and ADME Studies: Labeled compounds are used to trace the fate of a drug in an organism.[1] This helps in understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for developing safe and effective therapies.[7][8]
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): SIL enables precise quantification of drug and metabolite levels in biological fluids over time, providing essential data for pharmacokinetic modeling.[9] It also helps in understanding a drug's mechanism of action by quantifying changes in protein expression or post-translational modifications in response to the drug.
-
Target Identification and Validation: SILAC-based proteomic screens can identify the cellular proteins that interact with a drug candidate, helping to confirm its intended target and uncover potential off-target effects.[5]
-
Biomarker Discovery: By comparing the proteomes of healthy vs. diseased states, or treated vs. untreated samples, researchers can identify proteins that change in abundance, which may serve as biomarkers for disease diagnosis, prognosis, or therapeutic response.[9]
References
- 1. metsol.com [metsol.com]
- 2. Protein Extraction for TMT/iTRAQ | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 4. UWPR [proteomicsresource.washington.edu]
- 5. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]
- 6. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 7. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. moravek.com [moravek.com]
- 10. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 14. Isotope-coded affinity tag - Wikipedia [en.wikipedia.org]
- 15. ICAT (Isotope-coded affinity-tag-based protein profiling) < Proteomics [medicine.yale.edu]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 18. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. iTRAQ™ and TMT™ quantification [proteome-factory.com]
Methodological & Application
Application Note & Protocol: Quantification of Zonisamide in Human Plasma using Zonisamide-d4 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zonisamide is an antiepileptic drug used in the treatment of partial seizures. Therapeutic drug monitoring (TDM) of Zonisamide is crucial to ensure optimal therapeutic outcomes and prevent toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of antiepileptic drugs due to its high sensitivity, selectivity, and accuracy.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS), such as Zonisamide-d4, is considered the gold standard in quantitative bioanalysis.[2] The SIL-IS closely mimics the physicochemical properties of the analyte, compensating for variability during sample preparation, chromatography, and ionization, thereby ensuring robust and reliable quantification.[2]
This document provides a detailed protocol for the quantification of Zonisamide in human plasma using this compound as an internal standard with an LC-MS/MS system.
Experimental Protocols
Materials and Reagents
-
Zonisamide reference standard
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
Human plasma (drug-free)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Centrifuge tubes (1.5 mL)
-
LC micro vials
Instrumentation
-
Liquid Chromatography System: A UPLC or HPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 or C8 column is suitable for separation.[3][4]
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Zonisamide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Zonisamide reference standard in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Standard Solutions: Prepare working standard solutions of Zonisamide by serial dilution of the stock solution with a mixture of acetonitrile and water (50:50, v/v).
-
Working IS Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with acetonitrile.
-
Calibration Standards (CS): Spike drug-free human plasma with the appropriate working standard solutions to achieve a concentration range of, for example, 0.1 to 100 µg/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high) within the calibration range.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting Zonisamide from plasma samples.[1][4][5]
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL centrifuge tube.
-
Add 100 µL of the working IS solution (this compound in acetonitrile).[5]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an LC micro vial for analysis. In some methods, a dilution of the supernatant with the mobile phase may be performed before injection.[5][6]
LC-MS/MS Method
The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.
Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 or C8, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
| Gradient Elution | A gradient program should be developed to ensure separation from matrix components. A typical run time is 3-6 minutes.[1][5] |
Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C[7] |
| Desolvation Temperature | 500 °C[7] |
| Capillary Voltage | 3.8 kV[7] |
| MRM Transitions | Optimize cone voltage and collision energy for specific instrument. |
| Analyte | |
| Zonisamide | |
| This compound |
Data Presentation: Method Performance
The following tables summarize typical quantitative performance data for the analysis of Zonisamide using a deuterated internal standard.
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (µg/mL) |
| Zonisamide | 0.1 - 100 | > 0.99[1] | 0.1[1] |
| Zonisamide | 0.5 - 50 | > 0.99[3] | 0.5[3] |
| Zonisamide | 1.5 - 60 | Not specified | 1.5[4] |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.1 | < 20 | < 20 | ± 20% |
| Low | 0.3 | < 15 | < 15 | ± 15% |
| Medium | 30 | < 15 | < 15 | ± 15% |
| High | 85 | < 15 | < 15 | ± 15% |
Data adapted from representative validation studies.[1] Intra- and inter-run precision for Zonisamide assays have been reported to be in the range of 0.8% to 8.5%, with accuracy (bias) varying from -11.3% to 14.4%.[3]
Table 3: Recovery
| Analyte | Extraction Method | Recovery (%) |
| Zonisamide | Ether Extraction | 70.8 - 77.3[3] |
| This compound (or similar IS) | Ether Extraction | 85.6 - 110.4[3] |
Visualizations
Caption: Workflow for Zonisamide extraction from plasma via protein precipitation.
Caption: Logical workflow of the LC-MS/MS analysis for Zonisamide quantification.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and reliable approach for the quantification of Zonisamide in human plasma. The simple protein precipitation sample preparation and rapid LC-MS/MS analysis make this method suitable for high-throughput therapeutic drug monitoring and clinical research applications. The use of a stable isotope-labeled internal standard is critical for achieving the high accuracy and precision required in bioanalytical assays.
References
- 1. Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of zonisamide in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. manuals.plus [manuals.plus]
- 7. Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice [mdpi.com]
Application Note: Quantitative Analysis of Zonisamide in Human Plasma by LC-MS/MS Using Zonisamide-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zonisamide is an antiepileptic drug used for the treatment of partial seizures. Therapeutic drug monitoring of zonisamide is crucial to ensure optimal efficacy and minimize toxicity. This application note provides a detailed protocol for the quantitative analysis of zonisamide in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Zonisamide-d4, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.
Experimental Protocols
Materials and Reagents
-
Zonisamide analytical standard
-
This compound internal standard (IS)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare stock solutions of zonisamide and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of zonisamide working standard solutions by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to achieve concentrations for spiking into plasma for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Calibration Standards and Quality Control Samples: Spike blank human plasma with the zonisamide working standards to prepare calibration standards at concentrations ranging from 0.1 to 50 µg/mL. Similarly, prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 0.3, 15, and 40 µg/mL).
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to a clean autosampler vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 2.5 min, hold for 1 min, return to initial conditions and equilibrate for 1.5 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Optimized for the specific instrument |
| Data Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Zonisamide | 213.0 | 132.1 | 25 | 15 |
| This compound | 217.0 | 136.1 | 25 | 15 |
Data Presentation
Quantitative Data Summary
The following table summarizes the typical performance characteristics of this method.
| Parameter | Result |
| Linearity Range | 0.1 - 50.0 µg/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Visualizations
Experimental Workflow Diagram
Application of Zonisamide-d4 in therapeutic drug monitoring (TDM) of zonisamide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Zonisamide is an antiepileptic drug (AED) utilized for the management of various types of seizures. Therapeutic Drug Monitoring (TDM) of zonisamide is crucial to optimize therapeutic efficacy while minimizing toxicity, thereby ensuring patient safety and individualizing treatment regimens. The therapeutic range for zonisamide in serum or plasma is generally accepted to be between 10 and 40 µg/mL. An accurate and reliable method for quantifying zonisamide concentrations in biological matrices is essential for effective TDM.
Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for TDM due to its high selectivity, sensitivity, and accuracy. The use of a stable isotope-labeled internal standard, such as Zonisamide-d4, is critical in this methodology. This compound shares identical physicochemical properties with the unlabeled drug, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly precise and accurate quantification.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the therapeutic drug monitoring of zonisamide by LC-MS/MS.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a simple and efficient protein precipitation method for the extraction of zonisamide from serum or plasma samples.
Materials:
-
Patient serum or plasma samples
-
This compound internal standard (IS) working solution (concentration to be optimized based on instrument sensitivity, e.g., in methanol or acetonitrile)
-
Acetonitrile, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 50 µL of the patient serum or plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the this compound internal standard working solution in acetonitrile to the sample.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and to precipitate proteins.
-
Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
Dilute the supernatant with mobile phase A if necessary to fit within the calibration range.
LC-MS/MS Analysis
This section outlines the conditions for the chromatographic separation and mass spectrometric detection of zonisamide and this compound.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C8 or C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A gradient elution is typically used to ensure good peak shape and separation from matrix components. The specific gradient should be optimized for the particular column and system. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometric Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for the specific instrument (e.g., 3.5 kV) |
| Source Temperature | Optimized for the specific instrument (e.g., 150 °C) |
| Desolvation Gas Flow | Optimized for the specific instrument (e.g., 800 L/hr) |
| Desolvation Temperature | Optimized for the specific instrument (e.g., 400 °C) |
MRM Transitions:
The specific precursor and product ions for zonisamide and this compound should be optimized on the mass spectrometer being used. The following are example transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Zonisamide | To be determined | To be determined | To be determined |
| This compound | To be determined | To be determined | To be determined |
Data Presentation
The following tables summarize the quantitative data from a validated LC-MS/MS method for zonisamide using a deuterated internal standard.
Table 1: Linearity and Range
| Parameter | Value |
| Calibration Range | 1.50 - 60.0 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy (Bias)
| Concentration Level | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (Bias %) |
| Low QC | < 5% | < 5% | Within ±15% |
| Medium QC | < 5% | < 5% | Within ±15% |
| High QC | < 5% | < 5% | Within ±15% |
| Repeatability (CV) | 0.7% - 1.2%[1] | N/A | N/A |
| Intermediate Precision | < 1.4%[1] | N/A | N/A |
| Relative Mean Bias (Serum) | N/A | N/A | 0.0% - 0.8%[1] |
| Relative Mean Bias (Plasma) | N/A | N/A | 0.2% - 2.0%[1] |
Table 3: Recovery and Matrix Effect
| Parameter | Result |
| Recovery | Consistent and reproducible across the calibration range. |
| Matrix Effect | No significant matrix effect was observed.[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the therapeutic drug monitoring of zonisamide using this compound and LC-MS/MS.
References
Application Notes and Protocols for Zonisamide Quantification Using Zonisamide-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantification of zonisamide in biological matrices, utilizing Zonisamide-d4 as an internal standard. The methodologies described are primarily intended for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and are suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Zonisamide is an antiepileptic drug used in the treatment of partial seizures. Accurate and precise quantification of zonisamide in biological samples such as plasma and serum is crucial for therapeutic drug monitoring and pharmacokinetic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it effectively compensates for variability in sample preparation and instrument response.
This guide details three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each protocol is presented with step-by-step instructions, and the associated quantitative performance data is summarized for comparative evaluation.
Materials and Reagents
-
Analytes: Zonisamide, this compound (internal standard)
-
Biological Matrix: Human plasma or serum
-
Reagents for Protein Precipitation:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trichloroacetic acid (TCA)
-
-
Reagents for Liquid-Liquid Extraction:
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
-
Reagents for Solid-Phase Extraction:
-
SPE Cartridges (e.g., C8, C18, or mixed-mode)
-
Methanol (HPLC grade)
-
Deionized water
-
Elution solvent (e.g., Methanol, Acetonitrile)
-
-
Instrumentation:
-
Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample clean-up. It involves the addition of an organic solvent or a strong acid to the biological sample to denature and precipitate proteins.
Protocol:
-
Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile (or methanol/TCA solution).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject a portion of the solution into the LC-MS/MS system.
Application Notes and Protocols for the Preparation of Zonisamide-d4 Stock and Working Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zonisamide-d4 is a deuterated analog of Zonisamide, an anticonvulsant medication used in the treatment of epilepsy. The incorporation of deuterium atoms provides a stable isotopic label, making it an invaluable internal standard for pharmacokinetic studies, bioanalytical assays, and metabolic research involving Zonisamide. Accurate and precise preparation of this compound stock and working solutions is paramount for reliable and reproducible experimental outcomes. These application notes provide detailed protocols for the preparation of this compound solutions to ensure consistency and accuracy in research and development settings.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and solution preparation.
| Property | Value | Source(s) |
| Chemical Name | 1,2-(Benzisoxazole-d4)-3-methanesulfonamide | [1] |
| Synonyms | 3-(Sulfamoylmethyl)-1,2-benzisoxazole-d4 | [1][2] |
| CAS Number | 1020720-04-0 | [1][2][3][4][5] |
| Molecular Formula | C₈H₄D₄N₂O₃S | [1][2] |
| Molecular Weight | 216.25 g/mol | [1][2][3][4][6][7] |
| Appearance | White to Light Brown Solid | [2][5] |
| Solubility | DMSO (Slightly), Methanol (Slightly), Water (<10 mM) | [2][8] |
| Storage Conditions | -20°C Freezer, Under Inert Atmosphere | [2][3] |
Experimental Protocols
Safety Precautions
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS). This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn.
Preparation of this compound Stock Solution (e.g., 1 mg/mL)
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is often a good initial choice due to its broad solvating power.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Micropipettes
-
Vortex mixer
-
Amber glass vials for storage
Procedure:
-
Equilibration: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For a 1 mg/mL solution in a 1 mL volumetric flask, weigh 1 mg of the compound.
-
Dissolution: Carefully transfer the weighed this compound into the volumetric flask.
-
Solvent Addition: Add a small amount of DMSO (approximately half the final volume) to the flask.
-
Mixing: Gently swirl the flask or use a vortex mixer to dissolve the powder completely. Ensure no visible particles remain.
-
Volume Adjustment: Once the solid is fully dissolved, add DMSO to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Storage: Transfer the stock solution into a clean, labeled amber glass vial. Store the stock solution at -20°C.[2][3] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Preparation of this compound Working Solutions
Working solutions are prepared by diluting the stock solution to the desired final concentration using an appropriate solvent. The choice of solvent for the working solution will depend on the specific analytical method (e.g., mobile phase for LC-MS analysis).
Materials:
-
This compound stock solution (1 mg/mL)
-
Dilution solvent (e.g., Methanol, Acetonitrile, or a specific mobile phase)
-
Calibrated micropipettes and tips
-
Microcentrifuge tubes or volumetric flasks
-
Vortex mixer
Procedure (Example for a 10 µg/mL working solution):
-
Calculation: Use the formula C₁V₁ = C₂V₂ to determine the volume of the stock solution needed.
-
C₁ = Concentration of the stock solution (1 mg/mL = 1000 µg/mL)
-
V₁ = Volume of the stock solution to be taken
-
C₂ = Desired concentration of the working solution (10 µg/mL)
-
V₂ = Final volume of the working solution (e.g., 1 mL = 1000 µL)
-
(1000 µg/mL) * V₁ = (10 µg/mL) * (1000 µL)
-
V₁ = 10 µL
-
-
Dilution: In a clean microcentrifuge tube, add 990 µL of the dilution solvent.
-
Aliquotting: Using a calibrated micropipette, accurately transfer 10 µL of the 1 mg/mL this compound stock solution to the microcentrifuge tube containing the dilution solvent.
-
Mixing: Cap the tube and vortex thoroughly to ensure complete mixing.
-
Labeling and Storage: Label the tube with the compound name, concentration, and date of preparation. Working solutions should be prepared fresh daily if possible. If storage is necessary, store at 2-8°C for short-term use, but stability should be verified.
Visualization of the Workflow
The following diagram illustrates the sequential steps involved in the preparation of this compound stock and working solutions.
Caption: Preparation of this compound solutions.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the accurate and reproducible preparation of this compound stock and working solutions. Adherence to these procedures, along with good laboratory practices, will ensure the integrity of the prepared solutions, leading to high-quality data in research and analytical applications. It is always recommended to verify the concentration of prepared stock solutions by a suitable analytical method.
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 1020720-04-0 [amp.chemicalbook.com]
- 3. This compound | TRC-Z700002-0.5MG | LGC Standards [lgcstandards.com]
- 4. This compound | C8H8N2O3S | CID 45040707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | CAS No- 1020720-04-0 | Simson Pharma Limited [simsonpharma.com]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Liquid-Liquid Extraction of Zonisamide and Zonisamide-d4 from Serum
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of zonisamide and its deuterated internal standard, zonisamide-d4, from serum samples using liquid-liquid extraction (LLE). The methodologies described are based on established laboratory practices and are suitable for quantitative analysis, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Zonisamide is an anticonvulsant drug used in the treatment of epilepsy. Therapeutic drug monitoring (TDM) of zonisamide is crucial to ensure optimal patient outcomes by maintaining drug concentrations within the therapeutic range, typically suggested to be between 10 to 40 µg/mL. Accurate and reliable quantification of zonisamide in serum is essential for TDM and pharmacokinetic studies. Liquid-liquid extraction is a robust and widely used sample preparation technique that effectively removes proteins and other interfering substances from the serum matrix, leading to a cleaner extract for analysis. The use of a deuterated internal standard, such as this compound, is highly recommended for LC-MS/MS analysis to correct for matrix effects and variations in extraction efficiency, thereby improving the accuracy and precision of the method.
Experimental Protocols
Two primary liquid-liquid extraction protocols using different organic solvents are detailed below. The choice of solvent can depend on the specific analytical method and instrumentation used.
Protocol 1: Acetonitrile Precipitation and Extraction
This method utilizes acetonitrile for both protein precipitation and extraction of the analytes.
Materials:
-
Serum samples (patient, calibration standards, quality controls)
-
Zonisamide and this compound reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Aliquot 150 µL of serum sample into a microcentrifuge tube.[1]
-
Internal Standard Spiking: Add 10 µL of the working solution of the internal standard (this compound) to each serum sample.
-
Extraction: Add 450 µL of acetonitrile to each tube.[1]
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[1]
-
Centrifugation: Centrifuge the samples at 6000 rpm for 15 minutes at 21°C.[1]
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas.[1]
-
Reconstitution: Reconstitute the dried residue with 60 µL of methanol.[1]
-
Analysis: The reconstituted sample is now ready for injection into the analytical system (e.g., HPLC or LC-MS/MS).
Protocol 2: Ethyl Acetate Extraction
This protocol employs ethyl acetate as the extraction solvent.
Materials:
-
Serum samples
-
Zonisamide and this compound reference standards
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Pipette a known volume of serum (e.g., 200 µL) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a specified volume of the this compound internal standard working solution.
-
Extraction: Add a threefold volume of ethyl acetate (e.g., 600 µL).
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge the samples to facilitate phase separation (e.g., 10,000 rpm for 10 minutes).
-
Supernatant Collection: Transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase or a mixture of methanol and water.
-
Analysis: Inject the reconstituted sample into the analytical instrument.
Quantitative Data Summary
The following tables summarize typical performance characteristics of analytical methods for zonisamide quantification following liquid-liquid extraction.
| Parameter | Method | Linearity Range | R² | Reference |
| Linearity | HPTLC | 5 - 80 µ g/band | 0.991 | [1] |
| Linearity | HPLC | 0.015 - 6.4 µg/mL | 0.9985 | [2] |
| Linearity | HPLC | 5 - 25 µg/mL | 0.9954 | [3] |
| Linearity | HPLC | 10 - 70 µg/mL | >0.9999 | [4] |
| Linearity | U-HPLC-MS/MS | 0.1 - 100 µg/mL | 0.9988 - 0.9999 | [5] |
| Parameter | Method | Value | Reference |
| Limit of Detection (LOD) | HPTLC | 1.07 µ g/band | [1] |
| Limit of Quantification (LOQ) | HPTLC | 3.15 µ g/band | [1] |
| Limit of Detection (LOD) | HPLC | 0.005 µg/mL | [2] |
| Limit of Quantification (LOQ) | HPLC | 0.015 µg/mL | [2] |
| Limit of Detection (LOD) | HPLC | 0.11 µg/mL | [3] |
| Limit of Quantification (LOQ) | HPLC | 0.33 µg/mL | [3] |
| Limit of Quantification (LOQ) | U-HPLC-MS/MS | 0.1 µg/mL | [5] |
| Parameter | Method | Recovery (%) | Reference |
| Accuracy (% Recovery) | HPTLC | 97.52 - 115.23 | [1] |
| Extraction Efficacy | HPLC | 101 ± 1 | [2] |
| % Recovery | HPLC | 99.8 | [3] |
| % Recovery | HPLC | 99.85 | [4] |
Experimental Workflow Diagram
Caption: Liquid-liquid extraction workflow for zonisamide from serum.
Conclusion
The provided protocols for the liquid-liquid extraction of zonisamide and this compound from serum are robust and can be readily adapted for use in various research and clinical laboratory settings. The choice between acetonitrile and ethyl acetate will depend on the specific requirements of the downstream analytical method. Proper method validation, including assessment of linearity, accuracy, precision, and recovery, is essential before implementing these protocols for routine analysis. The use of a deuterated internal standard is strongly recommended to ensure the highest quality of quantitative data.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Rapid and Sensitive High Performance Liquid Chromatographic Determination of Zonisamide in Human Serum Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalppw.com [journalppw.com]
- 4. saudijournals.com [saudijournals.com]
- 5. Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing matrix effects of Zonisamide-d4 in LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects associated with Zonisamide-d4 in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS/MS analysis?
A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately affecting the accuracy and reproducibility of quantitative results.[2]
Q2: Is Zonisamide analysis susceptible to significant matrix effects?
A2: While all LC-MS/MS methods are potentially susceptible to matrix effects, several validated methods for Zonisamide report minimal to negligible matrix effects, especially when employing a stable isotope-labeled internal standard (SIL-IS) like this compound and appropriate sample preparation techniques.[3][4] One study using a SIL-IS reported a "lack of matrix effect on mass ions of ZNM and IS".[4] Another confirmed the "absence of matrix effects" in their validated method.[5]
Q3: Why is this compound used as an internal standard?
A3: this compound is a stable isotope-labeled internal standard (SIL-IS). SIL-ISs are the preferred choice for quantitative LC-MS/MS analysis because they have nearly identical chemical and physical properties to the analyte (Zonisamide).[2] This means they co-elute with the analyte and experience similar degrees of matrix effects and variability in ionization. By calculating the peak area ratio of the analyte to the SIL-IS, these effects can be effectively compensated for, leading to more accurate and precise quantification.
Q4: Can I still have problems with matrix effects even if I use this compound?
A4: Yes, while this compound can compensate for matrix effects, it cannot eliminate them.[2] Severe ion suppression can reduce the signal intensity of both the analyte and the internal standard to a point where sensitivity is compromised. Furthermore, if the matrix effect is not uniform across different samples or calibration standards, it can still lead to inaccurate results.
Q5: What are the most common sources of matrix effects in bioanalysis?
A5: In biological matrices like plasma or serum, phospholipids are a major cause of ion suppression, particularly in electrospray ionization (ESI).[2] Other sources include salts, proteins, metabolites, and co-administered drugs that may co-elute with the analyte of interest.
Troubleshooting Guide
Q1: I am observing poor reproducibility and accuracy in my Zonisamide quantification. How can I determine if this is due to a matrix effect?
A1: The most direct way to assess matrix effects is by performing a post-extraction spike experiment. This quantitative method compares the signal of an analyte spiked into an extracted blank matrix with the signal of the analyte in a neat solution. A significant difference in signal intensity indicates the presence of ion suppression or enhancement. A qualitative assessment can be done using the post-column infusion technique, which helps identify regions in the chromatogram where matrix effects occur.
Q2: My data suggests significant ion suppression. What are the immediate steps I can take to mitigate this?
A2: Here is a logical workflow to troubleshoot and mitigate matrix effects:
Caption: Troubleshooting workflow for addressing matrix effects.
Q3: How do different sample preparation techniques compare in reducing matrix effects?
A3: Improving sample cleanup is one of the most effective ways to reduce matrix effects. While simpler methods are faster, they are often less effective at removing interfering components.
| Sample Preparation Method | General Principle | Effectiveness in Reducing Matrix Effects | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to precipitate proteins. | Low to Moderate. Does not effectively remove phospholipids.[6] | Fast, simple, inexpensive, applicable to a wide range of analytes. | High risk of significant ion suppression; does not concentrate the analyte.[2] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Moderate to High. Can provide cleaner extracts than PPT. | Inexpensive, can concentrate the analyte. | Can be labor-intensive, may have lower recovery for polar analytes. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High. Can effectively remove salts and phospholipids. Mixed-mode SPE is often very effective. | High recovery, clean extracts, can concentrate the analyte, amenable to automation. | More expensive and complex method development. |
| HybridSPE®-Phospholipid | A hybrid technique combining protein precipitation and phospholipid removal. | Very High. Specifically designed to deplete phospholipids.[6] | Provides very clean extracts with minimal matrix interference.[6] | Higher cost compared to PPT and LLE. |
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Yes, sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components. However, this approach is only feasible if the concentration of Zonisamide in the sample is high enough to remain above the lower limit of quantification (LLOQ) after dilution.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol allows for the quantitative determination of the matrix factor (MF), which indicates the degree of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Zonisamide and this compound into the reconstitution solvent at a known concentration (e.g., a mid-range QC).
-
Set B (Post-Spike Blank Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma). After the final evaporation step, spike the dried extract with the same concentration of Zonisamide and this compound as in Set A before reconstitution.
-
Set C (Pre-Spike Matrix): Spike blank matrix with Zonisamide and this compound at the same concentration as Set A before starting the extraction procedure.
-
-
Analyze Samples: Inject all prepared samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF) = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
IS-Normalized MF = (MF of Zonisamide) / (MF of this compound)
-
A value of 1 indicates no matrix effect. A value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. The IS-normalized MF should be close to 1 for effective compensation.
-
-
Calculate Recovery:
-
Recovery (%) = [(Mean Peak Area in Set C) / (Mean Peak Area in Set B)] x 100
-
Caption: Workflow for the Post-Extraction Spike method.
Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)
This protocol helps to identify at which retention times co-eluting matrix components cause ion suppression or enhancement.
-
Setup:
-
Prepare a standard solution of Zonisamide and this compound in the mobile phase.
-
Using a T-connector, continuously infuse this standard solution via a syringe pump into the mobile phase stream between the analytical column and the mass spectrometer's ion source.
-
-
Analysis:
-
Begin the infusion and allow the signal for Zonisamide and this compound to stabilize, creating a constant, elevated baseline.
-
Inject a prepared blank matrix extract (e.g., from a protein precipitation) onto the LC column.
-
-
Interpretation:
-
Monitor the baseline of the analyte and internal standard signals throughout the chromatographic run.
-
A dip in the baseline indicates ion suppression at that retention time.
-
A rise in the baseline indicates ion enhancement.
-
By comparing the retention time of Zonisamide with the regions of suppression/enhancement, you can determine if co-eluting matrix components are affecting its ionization.
-
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of zonisamide in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
How to optimize Zonisamide-d4 concentration for bioanalytical assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Zonisamide-d4 concentration for use as an internal standard in bioanalytical assays. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure accurate and reproducible quantification of Zonisamide.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound in a bioanalytical assay?
A1: this compound is a stable isotope-labeled (SIL) internal standard (IS) for Zonisamide. Its primary role is to mimic the analytical behavior of the analyte (Zonisamide) during sample preparation and analysis (e.g., by LC-MS/MS). By adding a known and constant concentration of this compound to all samples, calibration standards, and quality controls, it corrects for variability in extraction recovery, matrix effects, and instrument response. This ensures higher accuracy and precision in the quantification of Zonisamide.[1]
Q2: How do I determine the optimal concentration of this compound?
A2: The optimal concentration for this compound should be high enough to produce a stable and reproducible signal, but not so high that it introduces analytical issues. A common approach is to select a concentration that yields a peak area response similar to the Zonisamide response at a key concentration level within the calibration curve, often the geometric mean or the mid-point (MQC). The goal is to achieve a consistent and reliable signal across the entire analytical run. A detailed protocol for this optimization is provided in the "Experimental Protocols" section.
Q3: What are the typical acceptance criteria for the internal standard response?
A3: According to regulatory guidelines from bodies like the FDA and EMA, the response of the internal standard should be monitored across all samples in an analytical run. The peak area of this compound in any given sample should generally be within a certain percentage of the average peak area of the internal standard in the calibration standards and QC samples. Significant deviation may indicate issues with sample processing or instrument performance.
Q4: Can the concentration of this compound interfere with the Zonisamide measurement?
A4: While this compound is designed to be distinguished from Zonisamide by mass spectrometry, an excessively high concentration could potentially lead to issues like detector saturation or isotopic crosstalk, where a fragment of the internal standard has the same mass as the analyte. It is crucial to verify the purity of the this compound standard and to select mass transitions (MRM) that are specific to both the analyte and the internal standard to prevent such interference.[2]
Troubleshooting Guide
Q1: I am observing high variability in the this compound peak area across my samples. What are the potential causes and solutions?
A1: High variability in the internal standard signal can compromise the accuracy of the assay. The flowchart below outlines potential causes and troubleshooting steps.
Caption: Troubleshooting High Variability in Internal Standard Signal.
Q2: My this compound signal is consistently low or absent. How can I fix this?
A2: A weak or absent internal standard signal renders quantification impossible. Consider the following:
-
Concentration Issue: Verify the concentration of your this compound stock and working solutions. An error in dilution is a common cause. It may be necessary to prepare a fresh working solution at a higher concentration.
-
MS/MS Parameters: Re-optimize the mass spectrometer's source and compound parameters (e.g., collision energy, declustering potential) for this compound. Ensure you are monitoring the correct MRM transition.[2]
-
Solution Stability: Confirm the stability of this compound in the solvent used for the working solution. Degradation can lead to a decreased signal over time.[3]
-
Instrument Contamination: A contaminated LC system or MS source can lead to ion suppression, drastically reducing the signal.[4] Perform system cleaning and maintenance.
Q3: I've noticed a drift (continuously increasing or decreasing) in the this compound signal throughout the analytical run. What does this indicate?
A3: A signal drift often points to a systematic issue rather than a random one.
-
Decreasing Signal: This may be due to the accumulation of matrix components on the analytical column or in the MS source, leading to increasing ion suppression. It could also indicate degradation of the IS in the autosampler over the course of the run.
-
Increasing Signal: This is less common but could be related to a "priming" effect on the column or an improvement in ionization efficiency as the source temperature stabilizes.
-
Solution: Check the autosampler stability of this compound.[5] Ensure the LC-MS system is adequately equilibrated before starting the injection sequence. A robust sample cleanup procedure can minimize the build-up of contaminants.
Data Presentation
Table 1: Example LC-MS/MS Parameters for Zonisamide Analysis
| Parameter | Zonisamide | This compound (IS) |
| Ionization Mode | ESI+ | ESI+ |
| Precursor Ion (m/z) | Value | Value+4 |
| Product Ion (m/z) | Value | Value |
| Dwell Time (ms) | 50-100 | 50-100 |
| Collision Energy (eV) | Optimized Value | Optimized Value |
| Declustering Potential (V) | Optimized Value | Optimized Value |
| Note: Specific m/z values and optimized parameters must be determined experimentally on the instrument being used. |
Table 2: Data from an Example this compound Concentration Optimization Experiment
| IS Concentration (ng/mL) | Mean IS Peak Area | IS Peak Area %RSD (n=6) | Analyte/IS Ratio Accuracy at MQC |
| 10 | 150,000 | 12.5% | 91% |
| 50 | 850,000 | 4.2% | 99% |
| 100 | 1,800,000 | 3.8% | 101% |
| 500 | 9,500,000 | 3.5% | 102% |
| Based on this example, 50 or 100 ng/mL would be a suitable concentration, providing a good balance between signal intensity and precision. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve it in an appropriate solvent (e.g., methanol or acetonitrile) in a Class A volumetric flask to achieve the target concentration.
-
Store the stock solution at 2-8°C or as recommended by the supplier, protected from light.[6]
-
-
Intermediate Solution (e.g., 10 µg/mL):
-
Perform a serial dilution of the stock solution using the same solvent.
-
-
Working Solution (e.g., 100 ng/mL):
-
Dilute the intermediate solution with the reconstitution solvent (often the mobile phase) to the final desired concentration. This is the solution that will be added to every sample.
-
Protocol 2: Workflow for Optimizing this compound Concentration
This protocol aims to find a concentration that provides a stable and appropriate response.
Caption: Workflow for the Optimization of this compound Concentration.
Methodology:
-
Prepare a series of this compound working solutions at different concentrations (e.g., 10, 50, 100, 500 ng/mL).
-
For each concentration, prepare at least two sets of samples in the relevant biological matrix (e.g., plasma):
-
Set A: Blank matrix spiked only with the this compound working solution.
-
Set B: Blank matrix spiked with Zonisamide at a mid-range concentration (MQC) and the this compound working solution.
-
-
Inject these samples (n=3 to 6 replicates for each) into the LC-MS/MS system.
-
Evaluate the results:
-
Signal Intensity: The peak should be sufficiently intense (e.g., >20 times the signal-to-noise ratio) but not cause detector saturation.
-
Reproducibility: The relative standard deviation (%RSD) of the this compound peak area should be low (ideally < 5%, but generally acceptable if < 15%).
-
Analyte/IS Ratio: The ratio should be stable, and the accuracy of the MQC concentration should be within acceptable limits (typically ±15%).
-
-
Select the lowest concentration that meets all the above criteria. This helps conserve the expensive SIL-IS material and minimizes any potential for analytical interference.
References
- 1. A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e-b-f.eu [e-b-f.eu]
- 4. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 6. Rapid and Sensitive High Performance Liquid Chromatographic Determination of Zonisamide in Human Serum Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Zonisamide & Zonisamide-d4 Chromatographic Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape during the analysis of zonisamide and its deuterated internal standard, zonisamide-d4.
Troubleshooting Guides
Poor peak shape in chromatography, such as peak tailing, fronting, or splitting, can significantly impact the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving these common issues.
Initial Troubleshooting Workflow
When encountering poor peak shape for zonisamide or this compound, follow this general workflow to identify and address the root cause.
Caption: General troubleshooting workflow for poor peak shape.
Frequently Asked Questions (FAQs)
Peak Tailing
Q1: My zonisamide peak is showing significant tailing. What are the common causes and how can I fix it?
A1: Peak tailing for zonisamide can be caused by several factors, often related to secondary interactions with the stationary phase or issues with the chromatographic system.
-
Secondary Silanol Interactions: Zonisamide, with its sulfonamide group, can interact with active silanol groups on the silica-based stationary phase, leading to tailing.
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape. For zonisamide, a slightly acidic pH is often preferred.
-
Dead Volume: Excessive dead volume in the HPLC system (e.g., from poorly fitted connections) can cause peak broadening and tailing.
-
Solution: Check all fittings and connections between the injector, column, and detector to ensure they are properly tightened and have minimal dead volume.
-
Q2: Can the sample solvent cause peak tailing for zonisamide?
A2: Yes, a mismatch between the sample solvent and the mobile phase can lead to poor peak shape. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including tailing.
-
Solution: Ideally, dissolve your zonisamide and this compound standards and samples in the initial mobile phase.[4] If this is not possible due to solubility issues, use a solvent that is as weak as or weaker than the mobile phase.
Peak Fronting
Q3: I am observing peak fronting for my zonisamide or this compound peak. What could be the reason?
A3: Peak fronting is less common than tailing but can still occur. The primary causes are typically related to sample overload or issues with the column.
-
Sample Overload: Injecting too much analyte mass onto the column is a common cause of fronting.[4][5][6]
-
Solution: Reduce the injection volume or dilute the sample. This is often the first and easiest parameter to check.
-
-
Column Collapse or Degradation: A physical collapse of the column bed or degradation of the stationary phase can create channels, leading to some analyte molecules traveling through the column faster.[4][7]
-
Solution: This is a more severe issue and typically requires column replacement. A sudden decrease in backpressure along with peak fronting can be an indicator of column collapse.
-
-
Solvent Mismatch: Injecting a sample in a solvent significantly different from the mobile phase can also cause fronting, particularly for early eluting peaks.[4]
-
Solution: As with tailing, try to dissolve the sample in the mobile phase.
-
Peak Splitting and Other Issues
Q4: My zonisamide peak is split. What should I investigate?
A4: Peak splitting can be caused by a few key issues:
-
Partially Blocked Frit: A blockage at the inlet frit of the column can cause the sample to be distributed unevenly onto the column head, resulting in a split peak.
-
Solution: Reverse-flush the column (if the manufacturer's instructions permit) to try and dislodge the blockage. If this fails, the column may need to be replaced.
-
-
Injector Problems: Issues with the injector, such as a partially blocked needle or seat, can lead to improper sample injection and peak splitting.
-
Solution: Clean and maintain the injector system according to the manufacturer's guidelines.
-
-
Co-elution: An interfering compound that elutes very close to zonisamide can appear as a shoulder or a split peak.
-
Solution: Analyze a blank and a standard to confirm the presence of an interfering peak. Adjusting the mobile phase composition or gradient profile may be necessary to resolve the two peaks.
-
Q5: Could ghost peaks in my chromatogram be related to zonisamide analysis?
A5: Ghost peaks are extraneous peaks that can appear in a chromatogram and are not related to the injected sample.[8][9][10] They can arise from several sources:
-
Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase can accumulate on the column and elute as ghost peaks, especially during gradient analysis.
-
Solution: Use high-purity solvents (HPLC or LC-MS grade) and prepare fresh mobile phase daily.
-
-
Carryover from Previous Injections: If a previous sample was highly concentrated, remnants can be carried over in the injector and appear in subsequent runs.
-
Solution: Implement a robust needle wash protocol in your autosampler method. Injecting a blank after a high-concentration sample can help confirm carryover.
-
-
System Contamination: Contaminants can leach from various parts of the HPLC system, such as tubing, seals, or vials.
-
Solution: Regularly maintain and clean your HPLC system.
-
Experimental Protocols & Data
Example HPLC Method for Zonisamide with Good Peak Shape
The following table summarizes a reported HPLC method that demonstrated good peak shape for zonisamide analysis.[1]
| Parameter | Condition |
| Column | Perfectsil Target C18 |
| Mobile Phase | Disodium hydrogen phosphate buffer, acetonitrile, and methanol (650:150:200 v/v) |
| pH | Adjusted to 3.0 ± 0.05 |
| Flow Rate | 1.2 mL/min |
| Detection | UV at 240 nm |
| Elution Mode | Isocratic |
Methodology:
-
Mobile Phase Preparation: Prepare the disodium hydrogen phosphate buffer (concentration not specified in the abstract, but typically in the range of 10-25 mM). Mix the buffer, acetonitrile, and methanol in the specified ratio. Adjust the pH to 3.0 using an appropriate acid (e.g., phosphoric acid). Filter and degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of zonisamide in the mobile phase. Further dilute with the mobile phase to create working standards.
-
Sample Preparation: For pharmaceutical dosage forms, tablets can be powdered, and an amount equivalent to a specific dose can be dissolved in the mobile phase, shaken, and centrifuged before injection.[1]
-
Chromatographic Run: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and samples.
Impact of Mobile Phase pH on Peak Shape
The pH of the mobile phase is a critical parameter for achieving good peak shape for ionizable compounds like zonisamide.[11][12][13][14]
Caption: Effect of mobile phase pH on zonisamide peak shape.
This diagram illustrates that at a low pH, both zonisamide and the silanol groups on the column are less ionized, leading to fewer secondary interactions and a better peak shape. Conversely, at a higher pH, increased ionization can lead to more interactions and peak tailing.
For further assistance, please consult your instrument and column manuals or contact your chromatography supplier's technical support.
References
- 1. Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jjournals.ju.edu.jo [jjournals.ju.edu.jo]
- 4. perkinelmer.com [perkinelmer.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hplc.eu [hplc.eu]
- 9. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. agilent.com [agilent.com]
- 13. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 14. acdlabs.com [acdlabs.com]
Minimizing ion suppression effects with Zonisamide-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zonisamide and its deuterated internal standard, Zonisamide-d4. The focus is on minimizing ion suppression effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Zonisamide analysis?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, Zonisamide, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to inaccurate and unreliable quantification, manifesting as reduced peak area, poor sensitivity, and high variability in results. Common sources of ion suppression in biological samples include salts, phospholipids, and other endogenous or exogenous compounds.
Q2: How does using this compound help in minimizing ion suppression effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is structurally and chemically almost identical to Zonisamide, it co-elutes and experiences the same degree of ion suppression or enhancement. By adding a known amount of this compound to each sample, any signal variation due to matrix effects on the analyte will be mirrored by the internal standard. The ratio of the analyte signal to the internal standard signal is used for quantification, which effectively cancels out the variability caused by ion suppression, leading to more accurate and precise results. One study specifically noted a lack of matrix effect on the mass ions of Zonisamide and its deuterated internal standard, (2)H4,(15)N-Zonisamide, when used in their LC-MS/MS method for plasma samples.[1]
Q3: I am still observing significant signal variability even with this compound. What could be the issue?
A3: While this compound is highly effective, several factors can still contribute to signal variability:
-
Suboptimal Chromatography: If Zonisamide and this compound are not perfectly co-eluting, they may experience different degrees of ion suppression. Ensure your chromatographic method provides sharp, symmetrical, and overlapping peaks for both the analyte and the internal standard.
-
Sample Preparation Inadequacy: Highly concentrated interfering substances in the matrix can still suppress the signal of both the analyte and the internal standard to a point where sensitivity is compromised. Consider more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the matrix components.
-
High Analyte Concentration: At very high concentrations of Zonisamide, the response of the mass spectrometer may become non-linear, and the internal standard may not be able to compensate effectively. Ensure your samples are diluted to fall within the linear range of your calibration curve.
Q4: What are the key considerations when developing an LC-MS/MS method for Zonisamide to proactively minimize ion suppression?
A4: To develop a robust method, consider the following:
-
Thorough Sample Clean-up: Protein precipitation is a common and simple method, but for complex matrices, more advanced techniques like LLE or SPE can provide cleaner extracts.
-
Optimized Chromatography: Aim for chromatographic conditions that separate Zonisamide from the bulk of the matrix components, especially early-eluting salts and late-eluting phospholipids. Utilizing a column with a different stationary phase or adjusting the mobile phase gradient can be effective.
-
Appropriate Ionization Technique: Electrospray ionization (ESI) is commonly used for Zonisamide analysis. Optimizing ESI source parameters (e.g., capillary voltage, gas flow, temperature) can improve signal and reduce susceptibility to matrix effects.
-
Method Validation: A thorough validation, including a matrix effect assessment, is crucial. This involves comparing the analyte response in a standard solution to the response in a post-extraction spiked matrix sample.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low Zonisamide Signal Intensity | Ion suppression from co-eluting matrix components. | 1. Improve sample clean-up (e.g., switch from protein precipitation to LLE or SPE).2. Modify the chromatographic gradient to better separate Zonisamide from interfering peaks.3. Dilute the sample to reduce the concentration of matrix components. |
| High Variability in Zonisamide Peak Area Across Replicates | Inconsistent ion suppression between injections. | 1. Ensure the use of this compound as an internal standard.2. Check for carryover between samples by injecting a blank after a high-concentration sample.3. Verify the reproducibility of the sample preparation procedure. |
| Poor Linearity of Calibration Curve | Saturation of the detector at high concentrations or significant ion suppression at low concentrations. | 1. Adjust the concentration range of your calibrators.2. Ensure proper sample clean-up to minimize matrix effects across the concentration range.3. Use a weighted linear regression model for calibration. |
| Internal Standard (this compound) Signal is Low or Variable | The internal standard is also affected by severe ion suppression or degradation. | 1. Review and optimize the sample preparation method to reduce matrix load.2. Investigate the stability of this compound in the sample matrix and processing conditions. |
Data Presentation
The following table summarizes representative matrix effect data for Zonisamide analysis in human plasma from a multi-analyte study. The matrix effect is evaluated by comparing the peak area of an analyte in a post-extraction spiked sample to its peak area in a neat solution. A value of 100% indicates no matrix effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement. The use of a stable isotope-labeled internal standard (IS) is intended to normalize this variability.
| Analyte | Internal Standard | Matrix Effect (%) | RSD (%) |
| Zonisamide | Zonisamide-¹³C₆ | 98.7 | 3.4 |
Data adapted from a multi-analyte study for illustrative purposes.
This data demonstrates that with an appropriate stable isotope-labeled internal standard and optimized sample preparation and chromatography, the matrix effect on Zonisamide quantification can be minimal and well-controlled, as indicated by the low relative standard deviation (RSD).
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common starting point for the analysis of Zonisamide in plasma.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or quality control sample.
-
Add 100 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial.
-
Dilute the supernatant 1:10 with the initial mobile phase (e.g., 0.1% formic acid in water).
-
Inject the diluted supernatant into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical starting parameters for an LC-MS/MS method for Zonisamide. These should be optimized for your specific instrumentation.
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 5% B to 95% B over 4 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Zonisamide Transition | Precursor Ion (m/z) → Product Ion (m/z) (e.g., 213.1 → 132.1) |
| This compound Transition | Precursor Ion (m/z) → Product Ion (m/z) (e.g., 217.1 → 136.1) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Capillary Voltage | 3.8 kV |
Note: Specific SRM transitions and collision energies should be optimized for the instrument in use.
Visualizations
Zonisamide Mechanism of Action
Caption: Zonisamide's anticonvulsant mechanism of action.
Experimental Workflow for Zonisamide Analysis
Caption: A typical workflow for Zonisamide quantification in plasma.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Zonisamide: The Zonisamide-d4 Approach and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs in biological matrices is paramount. This guide provides a comprehensive comparison of bioanalytical methods for the antiepileptic drug zonisamide, with a focus on the widely used stable isotope-labeled internal standard, zonisamide-d4. We will delve into the performance of this method alongside other alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.
Zonisamide is a sulfonamide anticonvulsant used in the treatment of epilepsy. Therapeutic drug monitoring and pharmacokinetic studies require robust and reliable bioanalytical methods. The use of a stable isotope-labeled internal standard, such as this compound, is often considered the gold standard in mass spectrometry-based bioanalysis due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving accuracy and precision.[1]
Comparative Analysis of Bioanalytical Methods
The following tables summarize the quantitative performance of various validated bioanalytical methods for zonisamide, including those utilizing this compound and alternative internal standards.
Table 1: Performance Characteristics of LC-MS/MS and UPLC-MS/MS Methods
| Parameter | Method using this compound (or similar) | Method using 1-(2,3-dichlorphenyl)piperazine |
| Instrumentation | LC-MS/MS | UPLC-MS/MS |
| Biological Matrix | Human and Rabbit Plasma[2][3] | Dried Plasma Spots (DPS) and Dried Blood Spots (DBS)[4][5] |
| Linearity Range | 0.5 - 50 µg/mL (Human Plasma)[2][3] | 0.25 - 50 µg/mL (DPS), 0.125 - 25 µg/mL (DBS)[4][5] |
| Accuracy (Bias %) | -11.3 to 14.4%[2] | Not explicitly stated in abstract |
| Precision (%RSD) | 0.8 to 8.5%[2] | Not explicitly stated in abstract |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL[2][3] | 0.25 µg/mL (DPS), 0.125 µg/mL (DBS)[6] |
| Recovery (%) | 70.8 - 77.3% (Zonisamide), 85.6 - 110.4% (IS)[2] | Not explicitly stated in abstract |
Table 2: Performance Characteristics of HPLC and HPTLC Methods
| Parameter | Method using Trimethoprim | Method using Vanillin | Method using Theophylline |
| Instrumentation | HPLC-UV[7][8] | HPLC-UV[9] | HPTLC |
| Biological Matrix | Spiked Human Plasma[7][8] | Human Serum[9] | Serum |
| Linearity Range | 3 - 60 µg/mL[7][8] | 0.015 - 6.4 µg/mL[9] | 5 - 80 µ g/band [10] |
| Accuracy (% Recovery) | Not explicitly stated in abstract | 101 ± 1% (Zonisamide), 87 ± 5% (IS)[9] | 97.52 - 115.23%[10] |
| Precision (%RSD) | Not explicitly stated in abstract | Intra- and Inter-day variations calculated[9] | Intra-day: 2.83 - 3.27%, Inter-day: 2.09 - 4.39%[10] |
| Lower Limit of Quantification (LLOQ) | 3 µg/mL[7][8] | 0.015 µg/mL[9] | 3.15 µ g/band [10] |
Experimental Protocols
Zonisamide Quantification in Plasma using LC-MS/MS with this compound as Internal Standard
This method, adapted from published literature, provides high sensitivity and selectivity for the quantification of zonisamide in plasma.[2][3]
a. Sample Preparation:
-
To 100 µL of plasma, add 25 µL of the internal standard working solution (this compound).
-
Vortex for 30 seconds.
-
Add 1 mL of diethyl ether for protein precipitation and liquid-liquid extraction.
-
Vortex for 5 minutes followed by centrifugation at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Chromatographic Conditions:
-
Column: Symmetry® C18 column
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water).
-
Flow Rate: Isocratic or gradient elution at a defined flow rate.
-
Injection Volume: 10 µL
c. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor to product ion transitions for both zonisamide and this compound are monitored.
Alternative Method: Zonisamide Quantification in Dried Blood Spots (DBS) by UPLC-MS/MS with 1-(2,3-dichlorphenyl)piperazine as Internal Standard
This method offers the advantage of minimally invasive sample collection and stability of the analyte in the dried matrix.[4][5][6]
a. Sample Preparation:
-
Punch out a 3 mm disc from the dried blood spot.
-
Place the disc in a 96-well plate.
-
Add 100 µL of extraction solution containing the internal standard (1-(2,3-dichlorphenyl)piperazine).
-
Seal the plate and vortex for 20 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant for analysis.
b. Chromatographic and Mass Spectrometric Conditions:
-
Similar to the LC-MS/MS method, utilizing UPLC for faster analysis times and improved resolution, with MRM transitions optimized for zonisamide and 1-(2,3-dichlorphenyl)piperazine.[4]
Visualizing the Workflow and Mechanism
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for zonisamide quantification using LC-MS/MS.
Caption: Simplified signaling pathway of zonisamide's mechanism of action.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jjournals.ju.edu.jo [jjournals.ju.edu.jo]
- 8. Development and Validation of HPLC Method for quantification of Zonisamide in Spiked Human Plasma | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]
- 9. Rapid and Sensitive High Performance Liquid Chromatographic Determination of Zonisamide in Human Serum Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
Zonisamide-d4 in Quantitative Analysis: A Comparative Guide to Accuracy and Precision
In the landscape of bioanalytical research and drug development, the precise and accurate quantification of therapeutic agents is paramount. For the antiepileptic drug Zonisamide, the choice of an appropriate internal standard in quantitative methods is a critical determinant of data reliability. This guide provides a comparative assessment of Zonisamide-d4, a deuterated form of the drug, against other commonly used internal standards, focusing on accuracy and precision. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable quantitative assays for Zonisamide.
Performance Comparison of Internal Standards
The selection of an internal standard is a crucial step in developing a reliable quantitative bioanalytical method. Ideally, an internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variability. Stable isotope-labeled internal standards, such as this compound, are often considered the gold standard due to their physicochemical similarity to the analyte.
The following table summarizes the accuracy and precision data from various studies that have employed different internal standards for the quantification of Zonisamide. It is important to note that this data is compiled from separate studies and does not represent a direct head-to-head comparison under identical experimental conditions.
| Internal Standard | Analytical Method | Matrix | Accuracy (%) | Precision (%RSD) |
| Zonisamide-13C6 | UPLC-MS/MS | Whole Blood | Within ±15% (inaccuracy) | < 15% |
| (2)H4,(15)N-Zonisamide | LC-MS/MS | Human and Rabbit Plasma | -11.3% to 14.4% (bias) | 0.8% to 8.5% |
| Theophylline | HPTLC | Serum | 97.52% to 115.23% (recovery) | Intra-day: 2.83% to 3.27% Inter-day: 2.09% to 4.39%[1] |
| Trimethoprim | HPLC-UV | Spiked Human Plasma | Within ±15% (%RE) | < 15% |
| 1-(2,3-dichlorphenyl)piperazine | UPLC-MS/MS | Dried Blood/Plasma Spots | Within ±15% | < 15%[2] |
| Vanillin | HPLC | Human Serum | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are summaries of experimental protocols from studies utilizing a deuterated internal standard and a non-deuterated internal standard for Zonisamide quantification.
Method 1: UPLC-MS/MS with Zonisamide-13C6 Internal Standard
This method describes the simultaneous measurement of 13 antiepileptic drugs, including Zonisamide, in whole blood using a deuterated internal standard.[3][4][5]
-
Sample Preparation: 50 µL of serum is mixed with 100 µL of an internal standard solution containing Zonisamide-13C6 in methanol with 0.5% acetic acid. The mixture is vortexed and centrifuged. 50 µL of the supernatant is then diluted with 950 µL of water and vortexed before injection.[3]
-
Chromatography: The extract is injected onto a Thermo Accucore C18 column. The total chromatographic run time for 17 analytes is 7.31 minutes.[3]
-
Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer. The method demonstrated linearity across the analytical measurement range with R2 values ranging from 0.994 to 1.000.[4][5]
-
Validation: The method was validated for accuracy, precision, limit of quantification, matrix effect, and stability, with imprecision and inaccuracy for quality control levels being within an acceptable range (CV < 15%).[4][5]
Method 2: HPTLC with Theophylline Internal Standard
This study details a high-performance thin-layer chromatography (HPTLC) method for determining Zonisamide levels in serum.[1]
-
Sample Preparation: Calibration standards are prepared by spiking drug-free human serum with Zonisamide. Theophylline is used as the internal standard.[1]
-
Chromatography: Chromatographic separation is performed on a silica gel 60F254 plate with a mobile phase consisting of ethyl acetate, methanol, and toluene (4:1:5 v/v/v).[1]
-
Detection: Densitometric detection is carried out at 254 nm.[1]
-
Validation: The method was validated for linearity, precision, selectivity, limit of detection, limit of quantification, and accuracy. The intra-day and inter-day precision were found to be in the range of 2.83% to 3.27% and 2.09% to 4.39%, respectively. The accuracy, calculated as percent recovery, was between 97.52% and 115.23%.[1]
Visualization of the Analytical Workflow
The following diagram illustrates a typical experimental workflow for the quantitative analysis of Zonisamide using an internal standard, from sample collection to data analysis.
Caption: Workflow for Zonisamide quantification.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.korea.ac.kr [pure.korea.ac.kr]
A Comparative Guide to Zonisamide Assays: Focus on Linearity and Range with Zonisamide-d4
For researchers, scientists, and professionals in drug development, the accurate quantification of zonisamide is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The choice of analytical method significantly impacts the reliability of these measurements. This guide provides a comparative analysis of different zonisamide assay methods, with a particular focus on the linearity and determination of the analytical range when using Zonisamide-d4 as an internal standard.
Performance Comparison of Zonisamide Assays
The selection of an appropriate assay for zonisamide quantification depends on factors such as required sensitivity, sample matrix, and available instrumentation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, particularly those employing a deuterated internal standard like this compound, are often considered the gold standard due to their high selectivity and sensitivity. However, other methods such as high-performance liquid chromatography (HPLC) with UV detection and immunoassays are also utilized.
The following table summarizes the performance characteristics of various zonisamide assay methods based on published data.
| Method | Internal Standard | Linearity Range (µg/mL) | LLOQ (µg/mL) | Matrix |
| LC-MS/MS | This compound,(15)N | 0.5 - 50 | 0.5 | Human Plasma |
| LC-MS/MS | 1-(2,3-dichlorphenyl)piperazine | 0.25 - 50 | 0.25 | Plasma |
| HPLC-UV | Trimethoprim | 3 - 60 | 3 | Spiked Human Plasma[1][2] |
| HPLC-UV | Vanillin | 0.015 - 6.4 | 0.015 | Human Serum[3][4] |
| HPTLC | Theophylline | 5 - 80 | 3.15 | Human Serum[5] |
| Enzyme Immunoassay | N/A | 2.0 - 50.0 | 2.0 | Serum or Plasma[6] |
| Turbidimetric Immunoassay | N/A | 3 - 50 | 3 | Serum or Plasma[7] |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical assays. Below are representative protocols for the determination of zonisamide.
LC-MS/MS Method with this compound
This method provides high sensitivity and specificity for the quantification of zonisamide in plasma.
1. Sample Preparation:
-
A specific volume of plasma (e.g., 50 µL) is aliquoted.
-
An internal standard working solution of this compound,(15)N is added.
-
The drug and internal standard are extracted from the plasma using an organic solvent such as diethyl ether.[8]
-
The organic layer is separated and evaporated to dryness.
-
The residue is reconstituted in a mobile phase-compatible solution for injection into the LC-MS/MS system.
2. Chromatographic Conditions:
-
Column: A C18 column (e.g., Symmetry® C18) is commonly used for separation.[8]
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is used in an isocratic or gradient elution mode.[2]
-
Flow Rate: A typical flow rate is around 1 mL/min.[2]
-
Injection Volume: A small volume (e.g., 3 µL) of the reconstituted sample is injected.[9]
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically employed.[9]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both zonisamide and this compound.[8]
Alternative Method: HPLC with UV Detection
This method offers a more accessible and cost-effective alternative to LC-MS/MS, though it may have lower sensitivity.
1. Sample Preparation:
-
Plasma samples are spiked with an internal standard, such as trimethoprim.[2]
-
Liquid-liquid extraction is performed using a solvent like dichloromethane to isolate the analyte and internal standard.[2]
-
The organic extract is evaporated, and the residue is reconstituted.
2. Chromatographic Conditions:
-
Column: A C18 column is typically used.[2]
-
Mobile Phase: A mixture of methanol, acetonitrile, and a phosphate buffer is used in an isocratic mode.[2]
-
Detection: UV detection is performed at a wavelength of 240 nm.[2]
Workflow for Zonisamide Assay Validation
The following diagram illustrates the key stages involved in the validation of a bioanalytical method for zonisamide quantification.
Caption: Workflow for Zonisamide Quantification.
References
- 1. Development and Validation of HPLC Method for quantification of Zonisamide in Spiked Human Plasma | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]
- 2. jjournals.ju.edu.jo [jjournals.ju.edu.jo]
- 3. Rapid and Sensitive High Performance Liquid Chromatographic Determination of Zonisamide in Human Serum Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. ark-tdm.com [ark-tdm.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice [mdpi.com]
Performance Validation of Zonisamide-d4 as an Internal Standard in Bioanalysis Following ICH M10 Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the performance validation of Zonisamide-d4 as an internal standard (IS) in bioanalytical methods, in accordance with the International Council for Harmonisation (ICH) M10 guidelines. The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by mass spectrometry to ensure accuracy and precision. This document presents experimental data and protocols to support the robust performance of this compound and offers a comparison with alternative internal standards.
Superiority of Stable Isotope-Labeled Internal Standards
In bioanalytical method development, the choice of internal standard is critical for reliable quantification of analytes in complex biological matrices. While structural analogs can be used, stable isotope-labeled (SIL) internal standards like this compound offer significant advantages. SIL-IS, such as those incorporating deuterium (²H or D), ¹³C, or ¹⁵N, are nearly identical to the analyte in their physicochemical properties. This similarity ensures they behave alike during sample preparation, chromatography, and ionization in the mass spectrometer, effectively compensating for variability in extraction recovery and matrix effects.
Performance Characteristics of this compound
The validation of a bioanalytical method using this compound as an internal standard must demonstrate its suitability for the intended purpose, adhering to the principles outlined in the ICH M10 guideline.[1] This involves a thorough evaluation of selectivity, specificity, matrix effect, calibration curve, accuracy, precision, and stability.
Data Summary
The following table summarizes the typical performance data for a bioanalytical method utilizing this compound for the quantification of Zonisamide in human plasma, validated according to ICH M10 guidelines.
| Validation Parameter | Acceptance Criteria (ICH M10) | Typical Performance of this compound Method |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 | Typically 10 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | Consistent and reproducible, CV < 15% |
| Recovery | Consistent and reproducible | High and consistent across concentration ranges |
| Stability (Freeze-thaw, Bench-top, Long-term) | %Bias within ±15% | Stable under various storage conditions |
Comparison with Alternative Internal Standards
While this compound is a preferred choice, other compounds have been utilized as internal standards for Zonisamide quantification.
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) | This compound, (2)H4,(15)N-Zonisamide | Co-elutes with the analyte, providing the best compensation for matrix effects and variability. | Higher cost and potential for isotopic interference if not adequately resolved. |
| Structural Analog | Theophylline, Trimethoprim, Vanillin | More readily available and cost-effective. | May have different extraction recovery, chromatographic retention, and ionization efficiency than the analyte, leading to less accurate compensation for matrix effects.[2][3] |
The use of a structural analog as an internal standard can be acceptable if it is demonstrated to track the analyte's performance accurately. However, SIL internal standards like this compound are generally superior in minimizing analytical variability and ensuring the highest data quality.[4]
Experimental Protocols
Detailed methodologies for key validation experiments are crucial for assessing the performance of this compound.
Experimental Workflow for Method Validation
Caption: Workflow for validating a bioanalytical method using this compound.
Selectivity and Specificity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte and IS from endogenous matrix components and other potential interferences.
-
Protocol:
-
Analyze at least six different lots of blank human plasma to check for interfering peaks at the retention times of Zonisamide and this compound.
-
Analyze blank plasma spiked with Zonisamide at the Lower Limit of Quantification (LLOQ) and with this compound.
-
The response of interfering peaks in the blank matrix should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% of the response for the IS.
-
Matrix Effect
-
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and IS.
-
Protocol:
-
Prepare two sets of samples:
-
Set A: Zonisamide and this compound spiked into the mobile phase.
-
Set B: Blank plasma from at least six different sources is extracted, and the dried residue is reconstituted with the mobile phase containing Zonisamide and this compound at the same concentrations as Set A.
-
-
The matrix factor (MF) is calculated by comparing the peak areas of the analyte and IS in Set B to Set A.
-
The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the IS. The coefficient of variation (CV) of the IS-normalized MF across the different lots of plasma should be ≤ 15%.
-
References
- 1. database.ich.org [database.ich.org]
- 2. jjournals.ju.edu.jo [jjournals.ju.edu.jo]
- 3. Rapid and sensitive high performance liquid chromatographic determination of zonisamide in human serum application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Deuterated vs. C13-Labeled Zonisamide Internal Standards in Bioanalysis
In the quantitative bioanalysis of the antiepileptic drug zonisamide, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The most common choices for a stable isotope-labeled (SIL) internal standard are either a deuterated or a carbon-13 (C13) labeled analogue of the analyte. This guide provides an objective comparison of the performance of deuterated versus C13-labeled zonisamide internal standards, supported by experimental data from published literature.
Key Performance Differentiators: Deuterated vs. C13-Labeled Internal Standards
The ideal internal standard should co-elute with the analyte and exhibit identical ionization and fragmentation behavior in the mass spectrometer to effectively compensate for variations in sample preparation, injection volume, and matrix effects. While both deuterated and C13-labeled standards aim to achieve this, there are inherent differences in their physicochemical properties that can impact analytical performance.
Chromatographic Co-elution: A significant advantage of C13-labeled internal standards is their near-perfect co-elution with the unlabeled analyte. In contrast, deuterated compounds can exhibit a slight chromatographic shift, typically eluting earlier than the native analyte. This phenomenon, known as the "isotope effect," is due to the small difference in the physicochemical properties between deuterium and hydrogen. This shift can lead to differential ion suppression or enhancement if a co-eluting matrix component is present, potentially compromising the accuracy of quantification.
Isotopic Stability: C13-labeled standards are isotopically stable and do not undergo exchange with unlabeled atoms. Deuterium atoms, particularly those on exchangeable sites (e.g., -OH, -NH), can potentially exchange with protons from the solvent, leading to a loss of the isotopic label and inaccurate quantification. While the deuterium labels in commercially available deuterated zonisamide are generally placed on stable positions, the inherent risk of exchange, however small, is a consideration.
Mass Spectrometric Fragmentation: C13-labeled internal standards generally exhibit fragmentation patterns that are more similar to the native analyte compared to highly deuterated standards. A significant difference in fragmentation behavior could potentially lead to variations in the response of the analyte and the internal standard under different MS conditions.
Performance Data from Experimental Studies
While a direct head-to-head comparative study for zonisamide was not identified in the public literature, an indirect comparison can be made by examining the validation data from studies that have utilized either deuterated or C13-labeled zonisamide internal standards.
Zonisamide Analysis using a C13-Labeled Internal Standard
A study describing a UPLC-MS/MS method for the simultaneous measurement of 13 antiepileptic drugs, including zonisamide, utilized Zonisamide-13C6 as the internal standard.[1] The validation results for zonisamide in this multi-analyte assay are summarized below.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.59 µg/mL |
| Imprecision (%CV) | < 15% |
| Inaccuracy (%Bias) | < 15% |
| Matrix Effect | No significant effect reported |
Zonisamide Analysis using a Deuterated Internal Standard
Another study developed and validated an LC-MS/MS method for the quantification of zonisamide in human and rabbit plasma using (2)H4,(15)N-Zonisamide as the internal standard. While this IS also contains a 15N label, the presence of deuterium is relevant to this comparison. The validation data from this study is presented below.
| Parameter | Human Plasma | Rabbit Plasma |
| Linearity (r²) | > 0.99 | > 0.99 |
| Concentration Range | 0.5-50 µg/mL | 0.5-30 µg/mL |
| Intra-run Precision (%CV) | 0.8 - 8.5% | 1.2 - 7.9% |
| Inter-run Precision (%CV) | 1.5 - 6.7% | 2.1 - 8.3% |
| Accuracy (%Bias) | -11.3 to 14.4% | -9.8 to 12.6% |
| Recovery | 70.8 - 77.3% | 72.1 - 76.5% |
| Matrix Effect | No significant effect observed | No significant effect observed |
Experimental Protocols
Experimental Workflow for Zonisamide Quantification using a C13-Labeled Internal Standard[1]
Experimental workflow for zonisamide analysis using a C13-labeled internal standard.
Experimental Workflow for Zonisamide Quantification using a Deuterated Internal Standard
Experimental workflow for zonisamide analysis using a deuterated internal standard.
Conclusion and Recommendations
Based on the general principles of stable isotope dilution analysis and the presented data, C13-labeled zonisamide is theoretically the superior choice for an internal standard in most bioanalytical applications. The primary advantages of C13-labeling are the near-identical chromatographic behavior with the unlabeled analyte, which minimizes the risk of inaccurate quantification due to matrix effects, and the absolute isotopic stability.
However, the validation data from the study using a deuterated internal standard also demonstrates that a robust and accurate method can be developed with this type of IS. The key is a thorough validation that carefully assesses for any potential chromatographic shifts and their impact on matrix effects.
For researchers and drug development professionals, the following recommendations are provided:
-
For new method development: If budget and availability permit, a C13-labeled zonisamide internal standard is the preferred choice to minimize potential complications during method development and validation, and to ensure the highest data quality.
-
For existing methods using deuterated standards: If a method has been thoroughly validated and shown to be accurate and precise, there is no immediate need to switch. However, it is crucial to be aware of the potential for lot-to-lot variability in matrix effects and to have robust quality control measures in place.
-
Cost and Availability: Deuterated standards are often more readily available and less expensive than their C13-counterparts. This may be a deciding factor for some laboratories. In such cases, careful validation is paramount.
Ultimately, the choice between a deuterated and a C13-labeled zonisamide internal standard will depend on a balance of performance requirements, budget, and availability. For the most demanding applications where the highest accuracy is required, the C13-labeled standard is the recommended option.
References
Cross-Validation of Analytical Methods: A Comparative Guide to Using Zonisamide-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In the quantitative analysis of the anti-epileptic drug Zonisamide, the choice of an appropriate internal standard is critical for achieving precise and reproducible results, particularly when employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of analytical methods for Zonisamide, with a focus on the utility of Zonisamide-d4 as a deuterated internal standard.
Deuterated internal standards are considered the gold standard in mass spectrometry-based quantification.[1] Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[2] This co-elution and similar ionization response effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise measurements.[1][3]
Comparative Performance of Analytical Methods for Zonisamide
The following tables summarize the performance characteristics of various validated analytical methods for the quantification of Zonisamide. While a direct head-to-head cross-validation study using this compound against other internal standards is not extensively documented in a single publication, this compilation allows for a comparison of methods that utilize different internal standards, including stable isotope-labeled analogues.
Table 1: Performance Characteristics of LC-MS/MS and UPLC-MS/MS Methods
| Parameter | Method 1 (UPLC-MS/MS)[4][5] | Method 2 (UPLC-MS/MS)[6] | Method 3 (ID-LC-MS/MS)[7] |
| Internal Standard | Zonisamide-13C6 | 1-(2,3-dichlorphenyl)piperazine | Isotope Dilution (implies labeled Zonisamide) |
| Matrix | Whole Blood | Dried Blood Spots (DBS) & Dried Plasma Spots (DPS) | Human Serum & Plasma |
| Linearity Range | Not explicitly stated, R2 > 0.994 | 0.125–25 µg/mL (DBS), 0.25–50 µg/mL (DPS) | 1.50–60.0 μg/mL |
| Limit of Quantification (LOQ) | 1.59 µg/mL | Not explicitly stated | 1.50 µg/mL |
| Intra-day Precision (%RSD) | < 15% | Not explicitly stated | 0.7 to 1.2% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 1.4% |
| Accuracy/Recovery | Bias < 15% | Within ±15% of nominal concentration | 99.2% to 100.8% (serum), 98.0% to 100.2% (plasma) |
Table 2: Performance Characteristics of HPLC Methods
| Parameter | Method 4 (HPLC-UV)[8] | Method 5 (HPLC-UV)[9] | Method 6 (HPTLC)[10] |
| Internal Standard | Trimethoprim | Vanillin | Theophylline |
| Matrix | Spiked Human Plasma | Human Serum | Serum |
| Linearity Range | 3-60 μg/mL | 0.015-6.4 μg/mL | 5 to 80 µ g/band |
| Limit of Quantification (LOQ) | 3 μg/mL | 0.015 μg/mL | 3.15 µ g/band |
| Intra-day Precision (%RSD) | < 15% | Not explicitly stated | 2.83 to 3.27% |
| Inter-day Precision (%RSD) | < 15% | Not explicitly stated | 2.09 to 4.39% |
| Accuracy/Recovery | Within ±15% of nominal concentration | 100% | 97.52 to 115.23% |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the performance tables. These protocols provide a framework for developing and validating an analytical method for Zonisamide using a deuterated internal standard like this compound.
Protocol 1: UPLC-MS/MS for Zonisamide in Whole Blood
This protocol is based on a method developed for the simultaneous measurement of multiple antiepileptic drugs, including Zonisamide, using a stable isotope-labeled internal standard.[4][5]
1. Sample Preparation:
- To 50 µL of serum, add 100 µL of internal standard solution (e.g., this compound or Zonisamide-13C6 in methanol with 0.5% acetic acid).
- Vortex mix the sample.
- Centrifuge to precipitate proteins.
- Transfer 50 µL of the supernatant and mix with 950 µL of water.
- Vortex mix the final solution before injection.
2. UPLC-MS/MS Conditions:
- Column: Thermo Accucore C18 or equivalent.
- Mobile Phase: A gradient of mobile phases is typically used, often consisting of an aqueous component with a small amount of acid (e.g., formic acid) and an organic component (e.g., acetonitrile or methanol).
- Flow Rate: Optimized for the specific column and system.
- Injection Volume: A small volume, typically 1-10 µL.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+).
- MRM Transitions: Specific precursor-to-product ion transitions for Zonisamide and this compound are monitored.
3. Validation Parameters:
- The method should be validated for linearity, accuracy, precision, limit of quantification (LOQ), matrix effect, and stability according to regulatory guidelines (e.g., FDA, EMA).[11]
Protocol 2: UPLC-MS/MS for Zonisamide in Dried Blood/Plasma Spots
This protocol is adapted from a method for quantifying Zonisamide in dried blood and plasma spots.[6]
1. Sample Preparation:
- Punch out the dried blood or plasma spot from the collection card.
- Place the punched spot into a well of a 96-well plate.
- Add an extraction solution containing the internal standard (e.g., this compound in acetonitrile).
- Seal the plate and shake for a specified time to extract the analyte and internal standard.
- Centrifuge the plate.
- Transfer the supernatant to a new plate for analysis.
2. UPLC-MS/MS Conditions:
- Column: Acquity UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).[11]
- Mobile Phase: Isocratic elution with acetonitrile and water (e.g., 85:15, v/v) containing a small amount of formic acid (e.g., 0.075%).[11]
- Flow Rate: 0.225 mL/min.[11]
- Column Temperature: 30 °C.[11]
- Injection Volume: 3 µL.[11]
- Mass Spectrometry: Triple quadrupole mass spectrometer with ESI+ in MRM mode.[6]
- MRM Transitions: Monitor two MRM transitions for both Zonisamide and the internal standard.[6]
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is essential for method implementation and troubleshooting. The following diagram illustrates a typical workflow for the quantitative analysis of Zonisamide using an internal standard.
Caption: Workflow for Zonisamide quantification using this compound.
References
- 1. texilajournal.com [texilajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of zonisamide in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jjournals.ju.edu.jo [jjournals.ju.edu.jo]
- 9. Rapid and Sensitive High Performance Liquid Chromatographic Determination of Zonisamide in Human Serum Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Determining Limit of Detection and Quantification for Zonisamide using Zonisamide-d4: A Comparative Guide
In the quantitative analysis of the antiepileptic drug Zonisamide, establishing a robust and sensitive analytical method is paramount. A key aspect of method validation is the determination of the Limit of Detection (LOD) and the Limit of Quantification (LOQ). This guide provides a detailed experimental protocol for determining the LOD and LOQ of Zonisamide in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Zonisamide-d4 as an internal standard. Furthermore, it offers a comparative perspective on the advantages of employing a deuterated internal standard over a non-isotopically labeled alternative.
Superior Performance with this compound as an Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. This compound is an ideal internal standard for Zonisamide analysis as it co-elutes with the analyte and exhibits identical ionization efficiency, effectively compensating for variations in sample preparation and matrix effects. This leads to enhanced precision and accuracy, particularly at low concentrations, which is critical for the reliable determination of LOD and LOQ. In contrast, a non-isotopically labeled internal standard may have different chromatographic behavior and ionization response, leading to less effective correction and potentially higher variability in results.
Comparative Performance Data
The following table summarizes the expected performance characteristics for the determination of Zonisamide LOD and LOQ using this compound versus a hypothetical non-isotopically labeled internal standard. The values are representative of what can be achieved with a validated LC-MS/MS method.[1][2][3][4]
| Parameter | Zonisamide with this compound (IS) | Zonisamide with Non-Isotopically Labeled IS (Hypothetical) |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | 0.5 - 2.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 ng/mL | 1.5 - 5.0 ng/mL |
| Precision at LOQ (%RSD) | < 15% | < 20% |
| Accuracy at LOQ (%Bias) | ± 15% | ± 20% |
| Matrix Effect Variability | Significantly Reduced | Moderate to High |
| Overall Method Robustness | High | Moderate |
Experimental Protocol for LOD and LOQ Determination
This protocol outlines the steps for determining the LOD and LOQ of Zonisamide in human plasma using this compound as an internal standard, based on established methodologies.[1][5][6][7]
1. Materials and Reagents:
-
Zonisamide certified reference standard
-
This compound certified reference standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free)
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Zonisamide and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of Zonisamide working solutions by serial dilution of the stock solution to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, or QC), add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Zonisamide and this compound.
5. LOD and LOQ Determination:
There are several accepted methods for determining LOD and LOQ, as outlined by the International Council for Harmonisation (ICH) guidelines.[8][9][10][11] The signal-to-noise ratio method is commonly used in chromatography.
-
Limit of Detection (LOD): Determined as the concentration at which the signal-to-noise ratio is typically 3:1. This is the lowest concentration of the analyte that can be reliably distinguished from the background noise.[10][11]
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. This is often established at a signal-to-noise ratio of 10:1.[9][11] The precision (%RSD) and accuracy (%bias) at the LOQ should be within acceptable limits (e.g., ±20%).
To experimentally determine these values, a series of low-concentration Zonisamide standards are prepared and analyzed. The resulting chromatograms are used to calculate the signal-to-noise ratio for each concentration.
Experimental Workflow for LOD and LOQ Determination
The following diagram illustrates the key steps involved in the experimental workflow for determining the LOD and LOQ of Zonisamide.
Caption: Workflow for LOD and LOQ determination of Zonisamide.
Conclusion
The determination of LOD and LOQ is a critical step in the validation of any quantitative analytical method. For the analysis of Zonisamide, the use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly sensitive, specific, and robust method. This approach allows for the reliable determination of low concentrations of the drug, which is essential for pharmacokinetic studies and therapeutic drug monitoring. The detailed protocol and comparative data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals in establishing and validating their analytical methods for Zonisamide.
References
- 1. researchgate.net [researchgate.net]
- 2. saudijournals.com [saudijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. wjpmr.com [wjpmr.com]
- 5. Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of zonisamide in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thomasalittleconsulting.com [thomasalittleconsulting.com]
- 9. extranet.who.int [extranet.who.int]
- 10. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 11. google.com [google.com]
Evaluating the Robustness of a Zonisamide Assay Using Zonisamide-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of zonisamide, an antiepileptic drug, in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical trials. The robustness of the analytical method is paramount to ensure reliable and reproducible results. This guide provides a comparative evaluation of a zonisamide assay utilizing Zonisamide-d4 as an internal standard against alternative methods, supported by experimental data. The use of a stable isotope-labeled internal standard like this compound is demonstrated to significantly enhance assay robustness, particularly in mitigating matrix effects inherent in complex biological samples.
The Gold Standard: LC-MS/MS with this compound Internal Standard
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing a deuterated internal standard, such as this compound, is widely regarded as the gold standard for zonisamide quantification. The near-identical physicochemical properties of this compound to the native analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for variations in sample extraction, injection volume, and matrix-induced ion suppression or enhancement, thereby improving the accuracy and precision of the assay.
A study by Matar et al. details a validated LC-MS/MS method for zonisamide quantification in human and rabbit plasma using (2)H4,(15)N-Zonisamide as an internal standard. Their findings demonstrated a lack of matrix effect on the mass ions of both zonisamide and its deuterated internal standard, underscoring the robustness of this approach.[1]
Experimental Protocol: LC-MS/MS with this compound
A typical experimental workflow for a robust zonisamide assay using this compound is outlined below:
Comparative Analysis of Zonisamide Assays
The robustness of a zonisamide assay is best evaluated by comparing its performance metrics against alternative methodologies. The following tables summarize key validation parameters for an LC-MS/MS method with this compound and contrast them with other common techniques.
Table 1: Assay Performance Comparison
| Parameter | LC-MS/MS with this compound | HPLC with UV Detection (Alternative IS) | Immunoassay |
| Internal Standard | This compound (Isotope-labeled) | Structural Analog (e.g., Vanillin, Trimethoprim) | None |
| Linearity (r²) | >0.99[1] | >0.99 | Varies, typically non-linear fit |
| Precision (%CV) | < 15%[2] | < 15% | ≤20%[3] |
| Accuracy (%Bias) | Within ±15%[2] | Within ±15% | Within ±15%[3] |
| Lower Limit of Quantification (LLOQ) | ~1.59 µg/mL[2] | Varies (e.g., 3 µg/mL) | 2.0 µg/mL[3] |
| Matrix Effect | Effectively minimized[1] | Potential for significant impact | Susceptible to cross-reactivity |
| Specificity | High (based on mass-to-charge ratio) | Moderate (based on retention time) | Lower (potential for interferences) |
Table 2: Robustness Evaluation under Varied Conditions
Deliberate alterations in analytical parameters can reveal the true robustness of a method.
| Parameter Variation | Expected Impact on LC-MS/MS with this compound | Expected Impact on Assays without Isotope-Labeled IS |
| Flow Rate (±10%) | Minimal impact on final concentration due to co-elution of analyte and IS. | Can affect retention times and peak shapes, potentially leading to inaccurate quantification. |
| Mobile Phase Composition (±2%) | Minor shifts in retention time, but the ratio of analyte to IS remains consistent. | Significant changes in retention time and peak resolution, affecting accuracy. |
| Injection Volume Variation | Compensated by the consistent ratio of analyte to IS. | Directly impacts the analyte response, leading to imprecise results. |
| Matrix Variability (different patient lots) | High degree of tolerance due to the IS tracking matrix effects.[1] | Prone to significant variability in results due to ion suppression or enhancement. |
The Critical Role of this compound in Mitigating Matrix Effects
The primary advantage of employing this compound lies in its ability to counteract matrix effects. Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, a common challenge in bioanalysis.[4]
Alternative Methodologies and Their Limitations
While LC-MS/MS with a deuterated internal standard is superior, other methods are available, each with its own set of compromises in terms of robustness.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This method often utilizes a structurally analogous internal standard. While more cost-effective than LC-MS/MS, it is more susceptible to interferences from co-eluting compounds that may absorb at the same wavelength, and the internal standard may not fully compensate for matrix effects.
-
Immunoassays: These assays are typically high-throughput and do not require extensive sample preparation. However, they can suffer from a lack of specificity due to cross-reactivity with metabolites or other structurally similar compounds, leading to inaccurate results. They also do not employ an internal standard to correct for matrix variations.[3]
Conclusion
The use of this compound as an internal standard in an LC-MS/MS assay provides a highly robust and reliable method for the quantification of zonisamide in biological matrices. The experimental data consistently demonstrates that this approach effectively minimizes the impact of matrix effects and other sources of analytical variability, leading to superior accuracy and precision compared to alternative methods such as HPLC-UV with a non-isotopic internal standard or immunoassays. For researchers, scientists, and drug development professionals requiring the highest level of confidence in their bioanalytical data, the adoption of a zonisamide assay with a deuterated internal standard is strongly recommended. The initial higher cost of the labeled internal standard is often justified by the improved data quality and reduced need for repeat analyses.[5]
References
- 1. A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ark-tdm.com [ark-tdm.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Zonisamide-d4: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Zonisamide-d4, a deuterated analog of the sulfonamide-based anticonvulsant, Zonisamide. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
This compound, like its non-labeled counterpart, is classified as a hazardous substance and requires careful handling and disposal.[1] It is harmful if swallowed and is suspected of causing reproductive harm.[1][2] The deuterium labeling in this compound does not impart radioactivity, and therefore, its disposal protocol is governed by its chemical properties as a hazardous pharmaceutical compound.
Pre-Disposal and Handling Precautions
Before beginning any disposal process, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[3][4] If there is a risk of generating dust, respiratory protection is required.[4]
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in areas where this compound is handled.[2]
Step-by-Step Disposal Protocol
Disposal of this compound must be carried out through an approved hazardous waste management service. On-site treatment or disposal via standard laboratory drains is strictly prohibited.
Step 1: Waste Identification and Segregation
-
Treat all this compound, including unused product, contaminated materials (e.g., weighing boats, pipette tips), and empty containers, as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react violently or release toxic fumes.[5]
Step 2: Waste Collection and Containment
-
Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container. Polyethylene or polypropylene containers are generally suitable.[1][6]
-
Ensure the container is kept securely closed except when adding waste.[5]
-
For solutions containing this compound, use a labeled, leak-proof container.
Step 3: Labeling
-
Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution and local regulations.
Step 4: Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[5][6]
-
The storage area should be cool, dry, and away from incompatible materials.[1]
Step 5: Arrange for Pickup and Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.
-
Disposal will typically involve incineration at a permitted hazardous waste facility.[4]
Important Note on Spills: In the event of a spill, avoid generating dust.[3] Use a dry clean-up method, such as gently sweeping the material into a container for disposal.[3] The area should then be decontaminated as per your laboratory's standard operating procedures.
Regulatory Framework
The disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA). Under the Resource Conservation and Recovery Act (RCRA), it is illegal to dispose of hazardous waste pharmaceuticals down the drain.[7][8][9] While Zonisamide is not specifically listed as a P- or U-listed hazardous waste, it must be evaluated for hazardous characteristics (ignitability, corrosivity, reactivity, and toxicity).
The following table summarizes the EPA's characteristic hazardous waste codes that may apply to pharmaceutical waste.
| EPA Waste Code | Characteristic | Description |
| D001 | Ignitability | Liquids with a flash point < 140°F (60°C); certain flammable solids and oxidizers.[10] |
| D002 | Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[10] |
| D003 | Reactivity | Wastes that are unstable, react violently with water, or can generate toxic gases.[10] |
| D004 - D043 | Toxicity | Wastes that contain specific contaminants at or above regulated concentrations. |
Experimental Workflow and Disposal Decision Pathway
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals - Red On line (COM) [red-on-line.com]
- 8. EPA Rule Banning Drain Disposal of Prescription Drugs Takes Effect [content.govdelivery.com]
- 9. cwea.org [cwea.org]
- 10. pwaste.com [pwaste.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
